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Tetralithium 9-[5-O-({[(phosphonatoamino)phosphinato]oxy}phosphinato)pentofuranosyl]-9H-purin-6-amine

Número de catálogo: B1662660
Número CAS: 72957-42-7
Peso molecular: 530.0 g/mol
Clave InChI: FDBDJIGGLGUOPP-UHFFFAOYSA-J
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Descripción

Nature as a Non-Hydrolyzable Adenosine (B11128) Triphosphate Analog

The defining characteristic of AMP-PNP is its non-hydrolyzable nature, which stems from a specific chemical alteration in its triphosphate chain. Unlike ATP, where a bridging oxygen atom links the beta (β) and gamma (γ) phosphates, AMP-PNP features a nitrogen atom in this position, forming a β,γ-imido linkage (P-NH-P) mendelchemicals.comnih.govinvivochem.comontosight.ai. This imido bond is highly resistant to enzymatic hydrolysis by ATPases, which typically cleave the terminal phosphoanhydride bond of ATP to release energy sigmaaldrich.comscientificlabs.co.ukchemicalbook.in. While some enzymes may slowly hydrolyze AMP-PNP between the α- and β-phosphorus atoms, it remains largely resistant to cleavage at the β- and γ-phosphorus position, where most ATPases exert their action sigmaaldrich.comscientificlabs.co.ukchemicalbook.inmdpi.com. This resistance to hydrolysis is crucial, as it allows researchers to study the ATP-bound state of enzymes without the complication of ATP turnover hypermol.comontosight.ai.

Role in Mimicking ATP-Bound States in Biological Systems

Due to its non-hydrolyzable property, AMP-PNP serves as an invaluable tool for "trapping" or stabilizing the ATP-bound conformations of proteins in biological systems mendelchemicals.cominvivochem.comhypermol.commdpi.com. When AMP-PNP binds to the ATP-binding site of an enzyme or molecular motor, it occupies the site in a manner analogous to ATP, but without undergoing the subsequent hydrolysis and phosphate (B84403) release that would typically trigger conformational changes or product dissociation ontosight.aitechnion.ac.il. This allows for the structural and biochemical characterization of the pre-hydrolytic or ATP-bound state, providing critical insights into the initial steps of ATP-dependent mechanisms mdpi.commdpi.comnih.gov.

For instance, AMP-PNP has been extensively used to study motor proteins like kinesin, where it helps to stabilize the interaction between kinesin and microtubules, enabling detailed structural analyses of the motor in its ATP-bound state hypermol.comglpbio.comrcsb.orgnih.gov. In studies of the lipopolysaccharide transporter LptB2FGC, AMP-PNP binding was shown to induce specific conformational changes, including inward rotation and shift of transmembrane helices, to tighten the cavity and expel lipopolysaccharide, effectively mimicking and locking an ATP-bound state of the transporter invivochem.commedchemexpress.com. Similarly, in AAA+ ATPases such as p97 and the enhancer-binding protein NtrC1, AMP-PNP has been employed to induce and stabilize pre-hydrolysis conformations, revealing how ATP binding promotes specific structural reorientations and complex formation with target proteins mdpi.comnih.gov. The CMG helicase, a crucial enzyme in DNA replication, can also be preloaded onto DNA using AMP-PNP, allowing for studies of its loading mechanism without premature unwinding that would occur with hydrolyzable ATP analogs pnas.org.

Competitive Inhibitory Action in ATP-Dependent Enzyme Systems

AMP-PNP functions as a potent competitive inhibitor of a wide range of ATP-dependent enzyme systems sigmaaldrich.commendelchemicals.comscientificlabs.co.ukchemicalbook.inscbt.com. By binding to the ATP-binding site, it directly competes with ATP, preventing the natural substrate from accessing the active site and undergoing hydrolysis sigmaaldrich.comchemicalbook.in. This inhibitory action is particularly useful for dissecting the kinetic and mechanistic details of ATP-driven reactions, allowing researchers to differentiate between ATP binding and ATP hydrolysis steps ontosight.ai.

AMP-PNP has been shown to inhibit various enzymes, including both soluble and membrane-bound mitochondrial ATPase, which are critical for oxidative phosphorylation mendelchemicals.comnih.govinvivochem.com. It also inhibits enzymes requiring ATP hydrolysis, such as DNA topoisomerase II, SV40 large T antigen helicase, and numerous kinases chemicalbook.inglpbio.comfrontiersin.org. Furthermore, AMP-PNP can block ATP-sensitive, calcium-dependent potassium channels (KATP channels), providing insights into their regulation chemicalbook.inglpbio.comtocris.combiosynth.comresearchgate.net.

The binding affinity of AMP-PNP can vary depending on the specific enzyme. For example, in a study investigating the type III secretion-associated ATPase Spa47Δ1-83 from Shigella flexneri, the binding affinity for AMP-PNP was found to be significantly lower compared to ATP and ATPγS.

Table 1: Binding Affinities to Spa47Δ1-83 ATPase

LigandKd (μM) ± SEM
ATP~21.23 ± 0.80
ATPγS21.23 ± 0.80
AMP-PNP322.48 ± 12.60
ADP150.48 ± 6.03
Data from frontiersin.org

This table illustrates that while AMP-PNP binds, its affinity can be considerably weaker than ATP or other analogs like ATPγS, which is attributed to the loss of specific hydrogen bonding interactions at the active site due to the imido linkage frontiersin.org.

Historical Significance in Biochemical and Molecular Biology Research

The utility of AMP-PNP in biochemical research dates back to its recognition in the early 1970s tocris.com. Since its introduction, it has played a pivotal role in advancing our understanding of a myriad of fundamental biological processes. Its ability to arrest ATP-dependent systems in a pre-hydrolytic state has been instrumental in elucidating the conformational changes associated with ATP binding, without the confounding effects of hydrolysis ontosight.ainih.gov.

Early and ongoing research has leveraged AMP-PNP to study the mechanics of muscle contraction, particularly the interaction between actin and myosin, where it helps to analyze the functional ATPase activity of these proteins hypermol.comontosight.ai. It has also been crucial in understanding fast axonal transport, demonstrating its role in facilitating the interaction between membranous organelles and microtubules glpbio.comsigmaaldrich.cn. In the study of molecular motors like kinesin, AMP-PNP has been used in transient-state kinetics, optical trapping experiments, and electron microscopy to decipher their mechanochemical function and the structure of their complexes with microtubules nih.gov. Its application has provided insights into how ATPases stabilize oligomeric forms of enzymes and how nucleotide binding drives conformational changes necessary for various cellular functions, such as transcription regulation by enhancer-binding proteins nih.gov. The compound's role in inhibiting protein synthesis by binding to ribosomes has also been explored ontosight.ai.

The consistent application of AMP-PNP over decades underscores its enduring significance as a foundational tool for dissecting the intricate mechanisms of ATP-dependent enzymes and molecular machines, contributing to major discoveries in biochemistry and molecular biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13Li4N6O12P3 B1662660 Tetralithium 9-[5-O-({[(phosphonatoamino)phosphinato]oxy}phosphinato)pentofuranosyl]-9H-purin-6-amine CAS No. 72957-42-7

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tetralithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N6O12P3.4Li/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21;;;;/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBDJIGGLGUOPP-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Li4N6O12P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20993728
Record name Tetralithium 9-[5-O-({[(phosphonatoamino)phosphinato]oxy}phosphinato)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72957-42-7
Record name Tetralithium 9-[5-O-({[(phosphonatoamino)phosphinato]oxy}phosphinato)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Principles of Amp Pnp in Protein Nucleotide Interactions

Structural Basis for Non-Hydrolyzability: The β,γ-Imido Group Modification

The key to AMP-PNP's non-hydrolyzable nature lies in a specific structural modification: the replacement of the oxygen atom bridging the beta (β) and gamma (γ) phosphates with a nitrogen atom, forming a β,γ-imido group (–NH–) ontosight.ainih.gov. In contrast, ATP possesses a phosphoanhydride bond between its β and γ phosphates, which is susceptible to nucleophilic attack by a water molecule during hydrolysis acs.orgwikipedia.orgkhanacademy.org.

ATP hydrolysis typically involves a nucleophilic attack of a lytic water molecule on the γ-phosphate, leading to the cleavage of the Pγ–Oβ bond and the release of inorganic phosphate (B84403) (Pi) and adenosine (B11128) diphosphate (B83284) (ADP) acs.orgwikipedia.orgkhanacademy.org. This process is often facilitated by a catalytic base, such as a conserved glutamate (B1630785) residue, which transiently accepts a proton from the attacking water molecule acs.org. The presence of the nitrogen atom in AMP-PNP, instead of oxygen, prevents this nucleophilic attack and subsequent bond cleavage, rendering the molecule resistant to hydrolysis by ATPases hypermol.comontosight.ai.

Stabilization of Pre-Hydrolysis Enzyme Conformations

Due to its non-hydrolyzable nature, AMP-PNP can bind to ATPases and other ATP-dependent enzymes, effectively "locking" them into a pre-hydrolysis, ATP-bound conformational state hypermol.commdpi.com. This stabilization is crucial for structural and mechanistic studies, as it allows for the capture and analysis of transient enzyme conformations that would otherwise rapidly transition through the catalytic cycle with ATP hypermol.comacs.org.

For instance, AMP-PNP has been shown to stabilize specific conformational states in proteins like myosin and actin, facilitating the study of their structural changes and interaction dynamics without the confounding effects of ATP turnover hypermol.com. In the case of the AAA enzyme p97, AMP-PNP induces a pre-hydrolysis state that closely resembles the ATPγS-bound state, characterized by an upward conformation of its N-terminal domain (NTD) mdpi.com. Similarly, in the ABC transporter ABCA4, AMP-PNP binding leads to significant alterations, including a constriction of the internal cavity and changes propagating into the transmembrane region, reflecting the ATP-bound state nih.gov.

Induction and Trapping of Specific Conformational States in Target Proteins

AMP-PNP is widely used to induce and trap specific conformational states in various target proteins, enabling detailed structural and functional analyses. This is particularly valuable for molecular motors and other proteins that undergo significant conformational changes throughout their ATP-dependent cycles hypermol.com.

Motor Proteins: In motor proteins like kinesin, AMP-PNP binding promotes tight binding of the motor to its tracks (e.g., microtubules) and induces a "rigor-like" state, mimicking an ATP-bound, pre-hydrolysis conformation hypermol.comduke.edumpi-cbg.de. This property was instrumental in the discovery of kinesin, where AMP-PNP was found to inhibit fast axonal transport and promote the formation of stable complexes between organelles, microtubules, and motor proteins duke.edu. Electron paramagnetic resonance (EPR) studies on kinesin's neck-linker region indicate that it becomes immobile in the presence of AMP-PNP when attached to a microtubule, suggesting an ATP-binding induced disordered-to-ordered conformational change mpi-cbg.de.

Other ATPases: For the ATP-dependent methyltransferase DNMT5, AMP-PNP binding to its ATPase domain induces a closed conformation, which in turn leads to substantial conformational changes throughout the enzyme, making it more compact and activating its methyltransferase domain researchgate.net. In P-glycoprotein (Pgp), a multidrug transporter, saturating amounts of AMP-PNP induce a shift towards a predominantly "open-outward" conformation, providing insights into its transport mechanism mdpi.com. Studies on the DEAD box protein eIF4A have shown that AMP-PNP binding to the enzyme-RNA complex induces conformational changes, suggesting a series of conformational and substrate affinity changes throughout the ATP hydrolysis cycle acs.org.

Differentiation of ATP Binding from Catalytic Hydrolysis Events

A primary application of AMP-PNP is to distinguish between the events of ATP binding and subsequent catalytic hydrolysis pnas.org. By using AMP-PNP, researchers can isolate the effects of nucleotide binding on protein conformation and function, without the complications of ATP turnover and product release (ADP and Pi) hypermol.comnih.gov.

For example, in the 26S proteasome, ATP binding alone is sufficient to assemble and maintain its structure and activate proteolysis of short peptides, as demonstrated by the use of AMP-PNP nih.gov. However, the degradation of larger protein substrates by the proteasome requires ATP hydrolysis, which is not supported by AMP-PNP nih.gov. This highlights that ATP binding and hydrolysis play distinct roles in the proteasome's function nih.gov. Similarly, in the cystic fibrosis transmembrane conductance regulator (CFTR) Cl- channel, while ATP binding is crucial for channel gating, AMP-PNP, which allows binding but not hydrolysis, generates little channel activity on its own, suggesting that hydrolysis is required for channel opening pnas.org.

Insights into Allosteric Regulation Through AMP-PNP Binding

AMP-PNP binding can provide critical insights into allosteric regulation, where binding at one site induces conformational changes that affect activity at a distant site researchgate.net. The stabilization of specific ATP-bound states by AMP-PNP allows for the characterization of these allosteric pathways.

For instance, in Mycobacterium tuberculosis DNA gyrase, the ATPase domains dimerize in the presence of ATP to trap a DNA segment nih.gov. An AMP-PNP complex of the DNA gyrase ATPase domain crystallized as a dimer, and the unprotonated nitrogen of the imido group accepts hydrogen bonds from an "ATP lid" region, which is essential for dimerization nih.gov. This suggests how AMP-PNP can stabilize a dimeric state crucial for the enzyme's function and provides insights into the allosteric communication between the ATPase domain and DNA binding nih.gov. In plant V-ATPase, AMP-PNP binding to the A subunit (catalytic head) induces conformational changes in the E subunit (stalk part), leading to the formation of an intramolecular disulfide bond, demonstrating an allosteric interaction between these subunits in the substrate-binding state nih.gov.

Applications in Enzymology Research

ATPase Mechanism Elucidation

The study of ATPases, enzymes that catalyze the hydrolysis of ATP to power various cellular functions, has been significantly advanced by the use of AMP-PNP. It allows for the decoupling of ATP binding from its hydrolysis, providing insights into the individual steps of the catalytic cycle.

AMP-PNP functions as an inhibitor for a wide range of ATP-dependent enzymes by competing with ATP for binding to the nucleotide-binding site. nih.govnih.gov This inhibition can be either competitive or noncompetitive, depending on the specific enzyme and experimental conditions. For instance, in studies of the hexameric ATPase P4, which serves as an RNA packaging motor in bacteriophages, ADP was found to be a competitive inhibitor, whereas AMP-PNP acted as a noncompetitive inhibitor. researchgate.net

The primary utility of AMP-PNP lies in its ability to stabilize the enzyme-substrate complex in a state that mimics the pre-hydrolysis (ATP-bound) stage. nih.gov By binding to the active site, AMP-PNP can "lock" the enzyme in a specific conformation, allowing researchers to capture and study reaction intermediates that are otherwise transient. This stabilization is crucial for techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), which require a homogenous and stable population of protein complexes to determine their three-dimensional structure. For example, the crystal structure of the human DNA topoisomerase IIα ATPase domain was determined with bound AMP-PNP, providing a model of the pre-hydrolysis state and the optimal position of the water molecule for nucleophilic attack. nih.gov

While AMP-PNP is excellent for studying the pre-hydrolysis state, other analogs are used to investigate different stages of the ATP hydrolysis cycle. For instance, vanadate (B1173111) (Vi) is often used to trap the transition state by forming a stable complex with ADP in the active site (ADP-Vi), mimicking the pentacovalent intermediate of the γ-phosphate during hydrolysis. nih.govnih.gov

The analog is also used in competition assays to understand the affinity and specificity of the nucleotide-binding pocket. For example, by measuring the dissociation constants (Kd) of nucleotides, researchers can quantify binding strength. In one study using nucleotide-free uncoating ATPase (a member of the hsp70 family), the dissociation constants for ATP and ADP were found to be approximately 10⁻⁸ M, while AMP-PNP bound much more weakly. This highlights how the enzyme can differentiate between the natural substrate and its analog.

The application of AMP-PNP has been particularly fruitful in the study of large, multi-subunit ATPase complexes like F-type and AAA+ ATPases.

F1-ATPases: These rotary motors are the catalytic component of the larger ATP synthase complex. wikipedia.org Structural studies of F1-ATPase from bovine heart mitochondria have extensively used AMP-PNP. In one high-resolution crystal structure, both the βTP and βDP catalytic sites were occupied by AMP-PNP, revealing the ground state structure of the enzyme before catalysis. researchgate.net Similarly, the crystal structure of F1-ATPase from E. coli was determined in an auto-inhibited conformation with AMP-PNP bound in the noncatalytic sites on the α subunits. nih.gov These structures provide critical snapshots that help explain the rotational mechanism of ATP synthesis. Furthermore, spectroscopic studies have shown that AMP-PNP binding to mitochondrial F1-ATPase significantly increases the enzyme's compactness and thermal stability, similar to the effect of ADP. nih.gov

AAA+ ATPases: This superfamily of ATPases (ATPases Associated with diverse cellular Activities) typically forms ring-shaped hexamers that use the energy of ATP hydrolysis to remodel or translocate macromolecular substrates. wikipedia.org AMP-PNP has been essential in elucidating their structure and function.

p97: Cryo-EM studies of the ubiquitous AAA+ ATPase p97 revealed its structure in the presence of AMP-PNP, showing that both of its AAA domains (D1 and D2) assemble into six-fold symmetrical rings. researchgate.net

NSF: The crystal structure of the D2 domain of N-ethylmaleimide-sensitive factor (NSF) shows the hexameric ring with AMP-PNP bound at the interface between subunits, suggesting that interactions between subunits are critical for the ATPase cycle. nih.gov

HslU: The ATPase HslU forms hexameric and heptameric rings in the presence of AMP-PNP, indicating that nucleotide binding, not hydrolysis, is required for its oligomerization. researchgate.net

RadA: The crystal structure of the archaeal recombinase RadA, a homolog of RecA, was determined in a complex with AMP-PNP, revealing a helical filament structure where the ATP analog is buried between two subunits. rcsb.org

A central question in enzymology is how the chemical energy of ATP binding and hydrolysis is converted into mechanical work. AMP-PNP allows researchers to isolate the effects of ATP binding alone. Binding of the analog often induces conformational changes that are critical for the enzyme's function.

In the lipopolysaccharide (LPS) transporter complex LptB2FGC, AMP-PNP binding is proposed to cause the collapse of a V-shaped cavity, which helps to extrude LPS from the membrane. acs.org In the AAA+ ATPase p97, the largest conformational changes observed upon binding of ATP analogs like AMP-PNP are "swinging motions" of the N-terminal domains, which may be crucial for engaging with substrates. researchgate.net Studies on vertebrate skeletal muscle using X-ray diffraction showed that when AMP-PNP binds to muscle fibers in a rigor state, it induces a distinct structural state in the attached crossbridges, different from both the rigor and relaxed states, demonstrating a specific conformational change linked to this intermediate step in the muscle contraction cycle. nih.gov

Protein Kinase Function and Phosphorylation Studies

Protein kinases catalyze the transfer of a phosphate (B84403) group from ATP to specific substrate proteins, a process fundamental to cellular signaling. AMP-PNP has been applied to study the mechanisms of kinase activity and inhibition.

AMP-PNP is a valuable tool for determining the mechanism of action of protein kinase inhibitors. In competitive binding experiments, AMP-PNP can stand in for ATP. If an inhibitor competes with AMP-PNP for binding to the kinase, it is classified as an ATP-competitive inhibitor.

A clear example is the study of the inhibitor ARQ 069 on the Fibroblast Growth Factor Receptor 2 (FGFR2) kinase. Researchers used competitive binding experiments with AMP-PNP to elucidate the inhibitor's mechanism. They found that as the concentration of ARQ 069 increased, the binding affinity of AMP-PNP for FGFR2 decreased, demonstrating that ARQ 069 interacts with the kinase in a way that precludes the binding of ATP. nih.gov At saturating concentrations, ARQ 069 effectively locked FGFR2 in an inactive conformation that was incompatible with AMP-PNP binding. nih.gov

Furthermore, AMP-PNP can help to stabilize specific kinase conformations. In studies of the Proline-rich Tyrosine Kinase 2 (PYK2), the binding of AMP-PNP was shown to reduce the dynamics of several key structural elements, including the P-loop and the activation loop (A-loop), suggesting that nucleotide binding helps to stabilize an autoinhibited state. nih.gov

Table 1: Competitive Binding Affinity of AMP-PNP and ARQ 069 for FGFR2 Kinase This table illustrates data from a competitive binding experiment. As the concentration of the pre-incubated inhibitor (ARQ 069) increases, the binding affinity of AMP-PNP decreases, indicating a competitive or mutually exclusive binding mechanism.

Pre-incubated ARQ 069 Concentration (µM)Apparent Kd of AMP-PNP (µM)
02
5~2
10~20
>20Binding Not Detected
Data derived from competitive ligand binding experiments monitoring intrinsic tryptophan fluorescence. nih.gov

Table 2: Summary of ATPase Classes Studied Using AMP-PNP This table provides an overview of various ATPases and the key mechanistic insights gained from the use of AMP-PNP.

ATPase ClassSpecific Example(s)Key Findings from AMP-PNP Studies
F-type ATPase Bovine mitochondrial F1-ATPase, E. coli F1-ATPaseElucidation of ground state and inhibited state crystal structures; demonstrated that nucleotide binding increases protein compactness and stability. nih.govresearchgate.netnih.gov
AAA+ ATPase p97, NSF, HslU, RadARevealed hexameric ring structures; showed nucleotide binding is required for oligomerization and induces conformational changes in N-terminal domains. nih.govresearchgate.netrcsb.org
P-type ATPase Ca2+-ATPase (SERCA1a)Indicated that AMP-PNP binding induces a "closed" protein conformation similar to ATP binding.
ABC Transporter LptB2FGCProvided evidence for a conformational change (cavity collapse) coupled to nucleotide binding for substrate transport. acs.org
Topoisomerase Human DNA Topoisomerase IIαEnabled structural determination of the pre-hydrolysis state, modeling the catalytic reaction. nih.gov
Myosin Vertebrate skeletal muscle myosinInduced a unique structural state in attached crossbridges, distinct from rigor or relaxed states. nih.gov

Elucidating Conformational Dynamics in Protein Kinases (e.g., PKA, EphA3 Kinase, FGFR)

The binding of ATP and the subsequent conformational changes are central to the catalytic cycle of protein kinases. AMP-PNP allows for the stabilization and characterization of these transient states.

Protein Kinase A (PKA): As a prototype for the kinase family, PKA's catalytic mechanism has been extensively studied. In crystallographic studies of the PKA catalytic subunit, AMP-PNP has been used to trap the enzyme in a state that precedes phosphoryl transfer. Remarkably, under specific conditions, slow phosphoryl transfer from AMP-PNP to a substrate peptide has been observed within the crystal lattice. nih.gov This has provided a high-resolution snapshot of the reaction, revealing two distinct states: one with intact AMP-PNP and unphosphorylated substrate, and another showing the transfer of the γ-phosphate to the substrate. nih.gov These structures highlight the role of magnesium ions in catalysis and suggest that the release of one of the magnesium ions (Mg1) after phosphoryl transfer may be a crucial part of the rate-limiting step of ADP release. nih.govacs.org

EphA3 Kinase: Eph receptors, a family of receptor tyrosine kinases, are involved in a multitude of cellular processes. Understanding their activation mechanism is crucial. In the auto-inhibited state of EphB2, a related Eph receptor, the binding of AMP-PNP revealed an ordered adenine (B156593) base but disordered sugar and phosphate groups. nih.gov This suggests a suboptimal orientation of the G-loop in the inactive state, which is unable to properly coordinate the nucleotide. nih.gov This contrasts with the active state, where the entire ADP molecule is ordered, indicating a significant conformational change upon activation that allows for proper nucleotide binding and catalysis. nih.gov

Fibroblast Growth Factor Receptor (FGFR): FGFRs are another family of receptor tyrosine kinases implicated in various cellular functions and diseases. While specific studies detailing the use of AMP-PNP with FGFR are not as prevalent in the provided search results, the general principles of studying kinase dynamics with non-hydrolyzable ATP analogs apply. The activation of FGFR kinases involves a transition between inactive and active conformations, often regulated by the phosphorylation of the activation loop. plos.org The use of ATP analogs like AMP-PNP in structural and biophysical studies helps to stabilize and visualize these different conformational states, providing insights into the molecular switches that govern their catalytic activity. bohrium.comnih.govresearchgate.net

Protein Kinase Key Finding with AMP-PNP Reference
Protein Kinase A (PKA)Trapped a pre-phosphoryl transfer state, allowing visualization of the catalytic process. nih.gov
EphA3 KinaseRevealed a disordered phosphate-binding region in the auto-inhibited state. nih.gov
FGFRGeneral application in stabilizing conformational states to study activation mechanisms. bohrium.comnih.govresearchgate.net

Utilization as a Surrogate for ATP in Phosphorylation Event Studies

AMP-PNP's ability to bind to the ATP pocket without being hydrolyzed makes it an excellent tool to study the events leading up to phosphorylation. It allows researchers to isolate the effects of nucleotide binding from the subsequent chemical reaction. For instance, in studies of Akt/Protein Kinase B (PKB), AMP-PNP was used in complex with a substrate peptide to determine the crystal structure of the activated kinase. researchgate.net This provided a detailed view of the interactions between the kinase, the substrate, and the ATP analog, explaining the structural basis for substrate specificity. researchgate.net Furthermore, the use of AMP-PNP can help to distinguish between the roles of ATP binding and hydrolysis in activating downstream signaling pathways.

Helicase Mechanistic Insights

Helicases are motor proteins that unwind nucleic acid duplexes in an ATP-dependent manner. AMP-PNP has been instrumental in dissecting the steps of their catalytic cycles.

Inhibition and Binding Characteristics in DNA Helicases (e.g., DnaB, SV40 Large T Antigen)

DnaB Helicase: The E. coli DnaB helicase is a replicative helicase that unwinds DNA at the replication fork. AMP-PNP has been used to investigate the conformational states of DnaB. Studies have shown that the binding of AMP-PNP can induce a pre-hydrolytic state in the helicase. mdpi.com Interestingly, in the presence of DNA, AMP-PNP can be hydrolyzed by DnaB, suggesting that DNA binding can modulate the catalytic activity of the helicase even with this "non-hydrolyzable" analog. mdpi.com

SV40 Large T Antigen: The Simian Virus 40 (SV40) large T antigen is a multifunctional protein that acts as the origin-binding protein and replicative helicase for the virus. AMP-PNP has been crucial in understanding the initial steps of viral DNA replication. It was found that the large T antigen can assemble into double hexamers on the viral origin of replication and melt the DNA in the presence of AMP-PNP, indicating that ATP binding, but not its hydrolysis, is required for these initial events. pnas.org This suggests a mechanism where the energy for initial DNA melting comes from the binding and assembly of the helicase, rather than from ATP hydrolysis. pnas.org

Studies of RNA Helicase Mechanisms (e.g., eIF4A)

eIF4A: The eukaryotic initiation factor 4A (eIF4A) is an RNA helicase that unwinds secondary structures in the 5' untranslated region of mRNAs, facilitating ribosome binding. The use of AMP-PNP has revealed that eIF4A possesses an activity that is independent of its helicase function. nih.gov In the presence of AMP-PNP, which inhibits ATP hydrolysis and thus unwinding, eIF4A can still promote the recruitment of mRNA to the 43S preinitiation complex. nih.gov This suggests that ATP binding alone can induce a conformational change in the ribosome that facilitates mRNA loading, highlighting a dual role for eIF4A in translation initiation. nih.gov

Understanding Conformational Switches Required for Nucleic Acid Binding

The binding and hydrolysis of ATP are coupled to conformational changes in helicases that are essential for their translocation along and unwinding of nucleic acids. By locking the helicase in an ATP-bound state, AMP-PNP allows researchers to study these conformational switches. For example, in the CMG (Cdc45-MCM-GINS) helicase, AMP-PNP can be used to preload the helicase onto DNA without initiating unwinding, which is useful for synchronizing helicase activity in in vitro assays. nih.gov This demonstrates that nucleotide binding alone is sufficient to induce a conformation that is competent for DNA binding.

Helicase Key Finding with AMP-PNP Reference
DnaBInduces a pre-hydrolytic state and its hydrolysis is stimulated by DNA. mdpi.com
SV40 Large T AntigenAllows for origin melting and double hexamer assembly without ATP hydrolysis. pnas.org
eIF4ADistinguishes between ATP-binding-dependent mRNA recruitment and ATP-hydrolysis-dependent unwinding. nih.gov
CMG HelicaseEnables preloading onto DNA without unwinding, facilitating mechanistic studies. nih.gov

Chaperonin Mechanistic Studies

Chaperonins are large protein complexes that assist in the folding of other proteins in an ATP-dependent manner. The binding and hydrolysis of ATP drive a cycle of conformational changes that lead to the encapsulation and folding of substrate proteins. AMP-PNP is a valuable tool for trapping and studying the intermediate states of this cycle.

In the case of the bacterial chaperonin GroEL, AMP-PNP can induce a conformational change that is distinct from the ADP-bound state. nih.gov The binding of AMP-PNP, along with the co-chaperonin GroES, can trigger the encapsulation of a substrate protein. nih.gov Similarly, in group II chaperonins, such as the archaeal thermosome and the eukaryotic TRiC/CCT complex, AMP-PNP is used to stabilize the complex in a pre-hydrolysis state, allowing for structural determination by techniques like X-ray crystallography and cryo-electron microscopy. wikipedia.orgnih.gov These studies have been crucial in revealing the large-scale conformational rearrangements that occur upon nucleotide binding and how these changes are coupled to the opening and closing of the chaperonin's built-in lid, which is essential for substrate capture and release. nih.gov

Chaperonin Key Finding with AMP-PNP Reference
GroELInduces a conformational change that facilitates substrate encapsulation. nih.gov
Group II Chaperonins (Thermosome, TRiC/CCT)Stabilizes the pre-hydrolysis state for structural and mechanistic studies. wikipedia.orgnih.gov

Stabilization of Specific ATP-Bound Chaperonin Conformations (e.g., Group II Chaperonins, Hsp90 Family)

Molecular chaperones of the Hsp90 family and Group II chaperonins are ATP-dependent machines that undergo significant conformational changes to facilitate protein folding. AMP-PNP has been crucial in stabilizing and characterizing the ATP-bound states of these complexes.

In the Hsp90 family , ATP binding triggers a "molecular clamp" mechanism, promoting the dimerization of the N-terminal domains (NTDs) to form a catalytically active, "tense" closed state. thermofisher.com The use of AMP-PNP has been fundamental in capturing this conformation for structural analysis. thermofisher.com For example, the crystal structure of yeast Hsp90 bound to AMP-PNP and the co-chaperone Sba1 revealed the closed, N-terminally dimerized conformation. thermofisher.com Studies have shown that AMP-PNP, along with other non-hydrolyzable analogs, can trap Hsp90 in this closed state by preventing the progression of the ATPase cycle, leading to the accumulation of the closed form. semanticscholar.org Furthermore, research indicates that AMP-PNP significantly reduces the rate of subunit exchange in Hsp90 dimers, consistent with the stabilization of a more compact, closed structure. hypermol.com

Group II chaperonins , found in archaea and the eukaryotic cytosol, are double-ring structures that, unlike their Group I counterparts, feature a "built-in" lid for substrate encapsulation. researchgate.netscience.gov The binding and hydrolysis of ATP control the opening and closing of this lid. X-ray crystallography studies have successfully utilized AMP-PNP to determine the structure of the closed state. sigmaaldrich.com In the presence of AMP-PNP, the archaeal chaperonin MmCpn adopts a closed conformation, providing a structural snapshot of the pre-hydrolysis state essential for understanding the protein folding cycle. science.govsigmaaldrich.com

Elucidating Conformational Cycles of Chaperone Proteins (e.g., GRP94)

GRP94, the endoplasmic reticulum (ER) homolog of Hsp90, also undergoes a complex conformational cycle regulated by nucleotide binding. wikipedia.org AMP-PNP has been pivotal in dissecting the specific steps of this cycle. While ATP binding alone does not induce large-scale conformational changes in GRP94, the presence of AMP-PNP is required for the full-length protein to adopt a stable, closed conformation. wikipedia.orgnih.gov

Single-molecule Förster resonance energy transfer (smFRET) experiments have demonstrated that under AMP-PNP conditions, GRP94 populates a high-FRET state, which corresponds to a symmetric closed conformation. nih.gov In contrast, under ATP turnover conditions, the chaperone samples multiple states, highlighting the ability of AMP-PNP to trap a specific intermediate. nih.gov Interestingly, some structural studies have reported GRP94 in an open conformation even when bound to AMP-PNP, suggesting a complex equilibrium that can be influenced by experimental conditions. nih.gov This has led to further research using kinetic trapping strategies to accumulate a uniform closed population of GRP94 for structural analysis. nih.gov

Nucleotide StateObserved GRP94 ConformationExperimental Technique
Apo (no nucleotide)Partially open and more open conformationsDEER EPR spectroscopy
ATP-boundTransitions between open and closed states; lid region rearrangementssmFRET, DEER EPR spectroscopy
AMP-PNP-boundHigh-FRET, symmetric closed conformationsmFRET, SAXS analysis
ADP-boundNo significant conformational change from apo stateDEER EPR spectroscopy

Studies of Other Enzyme Systems

DNA Topoisomerase II Activity and Conformational Control

DNA Topoisomerase II is an essential enzyme that manages DNA topology by creating transient double-stranded breaks to allow for strand passage, a process fueled by ATP hydrolysis. The ATPase domain of the enzyme is a key target for catalytic inhibitors. youtube.com The determination of the crystal structure of the human DNA topoisomerase IIα ATPase domain in complex with AMP-PNP was a significant breakthrough, providing a detailed view of the active site and facilitating the rational design of novel inhibitors. youtube.comtocris.com

AMP-PNP is used in functional assays to distinguish between the effects of ATP binding and hydrolysis. For instance, in studies of the chemotherapeutic agent etoposide (B1684455), which poisons Topoisomerase II, AMP-PNP was used as a control. researchgate.net These experiments showed that in the presence of hydrolyzable ATP, etoposide significantly enhances the formation of double-strand breaks. researchgate.net However, with AMP-PNP, etoposide only slightly increased DNA breakage, demonstrating that the drug's primary effect is linked to the ATP hydrolysis step of the enzyme's catalytic cycle. researchgate.net

Adenylate Cyclase Mechanistic Investigations

Adenylate cyclase is a crucial enzyme in cellular signaling, responsible for converting ATP into the second messenger cyclic AMP (cAMP). wikipedia.org The enzyme's activity is tightly regulated, often by G-proteins. wikipedia.org Investigating the catalytic mechanism requires uncoupling the initial binding event from the subsequent chemical reaction.

MutL Dimerization and DNA Binding Properties

The MutL protein is a key component of the DNA mismatch repair (MMR) pathway. Its function is dependent on ATP binding, which induces dimerization of its N-terminal domains, a critical step for its activity. nih.gov AMP-PNP has been extensively used to stabilize this dimeric state for structural and functional characterization.

The non-hydrolyzable nature of AMP-PNP allows MutL to remain in its active, dimeric form for longer periods than with ATP. nih.gov Cryo-electron microscopy studies of MutL bound to a DNA substrate in the presence of AMP-PNP have revealed the canonical dimer confirmation of the N-terminal ATPase domains. nih.gov Functional assays have shown that AMP-PNP enhances the binding affinity of MutL for specific DNA structures, such as 3' resected DNA ends. nih.gov This increased affinity in the presence of AMP-PNP compared to ATP supports the model that the ATP-bound dimeric state is responsible for DNA binding. nih.gov

MutL VariantNucleotideDissociation Constant (Kd) for 3' Resected DNA
MutL WTATP0.64 ± 0.32 μM
MutL WTAMP-PNP0.29 ± 0.12 μM
MutL H270AAMP-PNP1.59 ± 0.23 μM
MutL H319AAMP-PNP4.51 ± 1.18 μM

Data adapted from a study on MutL binding to 3' resected DNA ends, showing higher affinity with AMP-PNP and the effect of mutations. nih.gov

Applications in Structural Biology Research

Stabilization of Protein-Nucleotide Complexes for High-Resolution Analysis

The primary application of AMP-PNP in structural biology is its ability to stabilize protein-nucleotide complexes, allowing for high-resolution structural determination. By mimicking ATP binding without undergoing hydrolysis, AMP-PNP enables the formation of stable complexes that are amenable to techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) mdpi.comnih.gov. This stabilization is crucial for elucidating the precise molecular interactions between proteins and their nucleotide cofactors, which are fundamental to understanding enzyme catalysis, molecular motor function, and transporter mechanisms. For instance, studies on the human PIF1 helicase utilized AMP-PNP to obtain high-resolution crystal structures (1.13 Å and 1.43 Å), providing insights into the ATP hydrolysis idle cycle oup.com. Similarly, the binding of AMP-PNP to human GRP94, an ER chaperone, allowed for the determination of its near full-length structure at 2.40 Å resolution, revealing how mammalian Hsp90 homologs interact with nucleotides nih.gov.

X-ray Crystallography Applications

X-ray crystallography has extensively leveraged AMP-PNP to capture static snapshots of protein-nucleotide complexes, offering atomic-level details of catalytic intermediates and conformational states.

Capturing Pre-Hydrolytic States in Crystal Structures

AMP-PNP is particularly effective in capturing the pre-hydrolytic state of enzymes, which represents the enzyme-substrate complex before the chemical reaction of ATP hydrolysis occurs. This allows for the visualization of the active site architecture and the positioning of catalytic residues and water molecules immediately prior to phosphate (B84403) cleavage. For example, the crystal structure of the wild-type motor domain of human Eg5 kinesin in complex with AMP-PNP provided the first experimental observation of the catalytic base for any nucleotide triphosphatase (NTPase) and atomic details regarding the pre-hydrolysis state for a motor protein nih.gov. In the case of carbamate (B1207046) kinase from Giardia lamblia, AMP-PNP binding revealed a dynamic molecule with significant conformational flexibility and suggested an in-line phosphotransfer reaction mechanism plos.org. Furthermore, studies on the human PIF1 helicase have used AMP-PNP to model structural events along the chemical reaction coordinates of ATP hydrolysis oup.com.

Revealing Ligand-Induced Conformational Changes in Enzyme Active Sites

The binding of AMP-PNP can induce specific conformational changes in enzyme active sites, providing insights into the allosteric regulation and catalytic mechanisms. By comparing structures with and without AMP-PNP, or with different nucleotide states, researchers can delineate the structural rearrangements essential for enzyme function. For instance, X-ray crystallographic studies of adenylate kinase (AdK) have shown that AMP-PNP binding induces a "closed" conformation, which is crucial for forming the enzyme's active center and excluding solvent molecules biorxiv.orgosti.gov. In the Saccharomyces cerevisiae SR protein kinase (Sky1p), AMP-PNP binding revealed unique modes of nucleotide interaction and insights into lobe closure, which is a key conformational change in protein kinases rcsb.org. Similarly, the binding of AMP-PNP to the N-D1 domain of p97, an AAA+ ATPase, was observed to cause the N domain to move above the D1 ring, analogous to an "Up-conformation" nih.gov.

Characterization of Electrostatic and Specific Structural Interactions

AMP-PNP facilitates the characterization of the intricate electrostatic and specific structural interactions within protein active sites. This includes identifying hydrogen bonds, salt bridges, and coordination with metal ions (such as Mg²⁺), which are vital for nucleotide binding and catalysis. In protein kinase A (PKAc), the hydroxyl group of the phosphorylation site (Ser16) was observed to be approximately 3.4 Å away from the γ-phosphate group of AMP-PNP, highlighting critical interactions for catalysis researchgate.net. Studies on human death-associated protein kinase (DAPK) with AMP-PNP revealed that the Mg²⁺ ion coordinates with specific aspartate residues and phosphate atoms, and also highlighted conformational changes in the glycine-rich loop region upon nucleotide binding iucr.org. For group II chaperonins, AMP-PNP binding led to additional contacts between nucleotide-sensing loop (NSL) residues and neighboring subunits, including salt bridges and hydrogen bonds, which are absent in the ADP-bound state, indicating a mechanism of nucleotide sensing embopress.org.

Cryo-Electron Microscopy (Cryo-EM) Studies

Cryo-EM has emerged as a powerful technique for studying large, dynamic macromolecular complexes, and AMP-PNP is an indispensable tool in these investigations. Its ability to stabilize specific conformational states is particularly beneficial for capturing heterogeneous ensembles and delineating conformational trajectories.

Delineating Conformational Trajectories of Large Macromolecular Complexes (e.g., ABC Transporters, p97)

AMP-PNP is extensively used in cryo-EM to delineate the conformational trajectories of large macromolecular complexes, especially those that undergo significant structural rearrangements during their functional cycles, such as ATP-binding cassette (ABC) transporters and the AAA+ ATPase p97. By trapping these complexes in a nucleotide-bound state, researchers can reconstruct high-resolution 3D maps that reveal the molecular mechanisms of their dynamic functions.

ABC Transporters: AMP-PNP has been instrumental in understanding the transport mechanisms of various ABC transporters. For instance, the cryo-EM structure of human ATP-binding cassette transporter 8 of subfamily B (hABCB8) bound with AMP-PNP revealed an inward-facing conformation, providing a structural basis for its transport mechanism in mitochondria researchgate.netnih.gov. Similarly, the AMP-PNP-bound human ABCB7, another mitochondrial ABC transporter, showed an inverted V-shaped homodimeric architecture with an inward-facing open conformation at 3.3 Å resolution, allowing the mapping of disease-causing mutations nih.gov. In the case of the mycobacterial ABC transporter Rv1217c–1218c, AMP-PNP binding induced a structural change where the nucleotide-binding domains (NBDs) became further closed, leading to a closed conformation of the transmembrane domains (TMDs) and the opening of the periplasmic gate, which is crucial for rifampicin (B610482) resistance pnas.org. Studies on the human ABCA4 transporter with bound AMP-PNP revealed a closed conformation with nucleotides wedged between the NBD dimers, showing key interactions between AMP-PNP and residues within the Walker A motifs and ABC signature motif nih.gov.

p97 (Valosin-containing protein/Cdc48): The AAA+ ATPase p97 (also known as VCP or Cdc48) undergoes significant conformational changes during its ATP hydrolysis cycle, which are critical for its role in protein quality control and degradation. AMP-PNP has been crucial for capturing these states. Cryo-EM studies of p97 in the presence of AMP-PNP have shown that the N-terminal domains exhibit large "swinging motions," which are believed to provide the force necessary for its segregase activity tum.deuu.nlkanazawa-u.ac.jp. While crystal structures of p97 often show N-terminal domains biased by crystal packing, cryo-EM with AMP-PNP has provided a more accurate representation of its conformational landscape in solution, revealing that AMP-PNP induces an upward conformation of the N-terminal domain, similar to ATPγS mdpi.com.

The following table summarizes some key research findings using AMP-PNP in structural biology:

Protein/ComplexMethodKey Finding/Conformational StateResolutionCitation
Human Eg5 KinesinX-ray CrystallographyPre-hydrolytic state, catalytic base observation- nih.gov
Human PIF1 HelicaseX-ray CrystallographyATP hydrolysis idle cycle, nucleotide-induced movement of Walker A motif1.13 Å, 1.43 Å oup.com
Adenylate Kinase (AdK)X-ray CrystallographyLigand-induced "closed" conformation- osti.gov
Saccharomyces cerevisiae SR Protein Kinase (Sky1p)X-ray CrystallographyUnique AMP-PNP binding mode, insights into lobe closureHigh-resolution rcsb.org
Human DAPKX-ray CrystallographyMg²⁺ coordination, conformational changes in glycine-rich loop1.60 Å iucr.org
Group II ChaperoninsX-ray CrystallographyNucleotide-sensing loop (NSL) interactions, conformational changesHigh-resolution embopress.org
Human ABCB8 TransporterCryo-EMInward-facing conformation with AMP-PNP4.1 Å researchgate.netnih.gov
Human ABCB7 TransporterCryo-EMInverted V-shaped homodimeric architecture, inward-facing open conformation3.3 Å nih.gov
Mycobacterial ABC Transporter Rv1217c–1218cCryo-EMAMP-PNP-induced NBD closure and TMD closure, periplasmic gate opening- pnas.org
Human ABCA4 TransporterCryo-EMClosed conformation with nucleotides wedged between NBD dimers- nih.gov
p97 AAA+ ATPaseCryo-EMLarge "swinging motions" of N-terminal domains, upward conformation6.1–7.4 Å tum.deuu.nlmdpi.com
Actin FilamentsCryo-EMSimilar backbone conformations to ATP-actin, conformational changes during assembly3.1 Å pnas.org
BfpD ATPase (E. coli)Cryo-EM6-fold symmetry, modest outward expansion upon AMP-PNP binding3 Å ebi.ac.uk
Human CDK-activating kinase (CAK)Cryo-EMInsight into inhibitor interactions4.3 Å thermofisher.com

Visualizing Nucleotide-Dependent Conformational Transitions in Multi-Subunit Assemblies

AMP-PNP is extensively utilized in techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography to capture and visualize specific conformational states of multi-subunit protein complexes that undergo ATP-driven changes. Its non-hydrolyzable nature allows for the stabilization of pre-hydrolysis or ATP-bound states, which are often transient in the presence of hydrolyzable ATP.

For instance, cryo-EM studies of actin filaments have leveraged AMP-PNP to determine high-quality structures of actin in its ATP-bound mimic state. These studies revealed how conformational changes during actin assembly promote ATP hydrolysis and influence growth rates at different ends of the filament pnas.orgpnas.org. The AMP-PNP-bound actin filament structure, resolved at 3.1 Å, provided insights into the flattening of actin subunits upon polymerization and the repositioning of active site residues, preparing for ATP hydrolysis pnas.orgpnas.org.

Similarly, in studies of chaperonins like TRiC (Tailless complex polypeptide 1 Ring Complex), cryo-EM maps of TRiC in the AMP-PNP-bound state have revealed significant conformational changes induced by ATP binding, at resolutions up to 4.6 Å researchgate.netpnas.org. These structures show how nucleotide binding influences intra-ring subunit interactions and can lead to a more symmetrical arrangement of the complex, providing insights into the ATPase cycle and substrate folding embopress.org. Comparisons between apo, AMP-PNP-bound, and ADP-bound states highlight the distinct conformational changes around the nucleotide-binding site and in the nucleotide-sensing loop (NSL) of chaperonins, which are crucial for their function embopress.org.

X-ray crystallography has also benefited from AMP-PNP. For example, studies on the bacterial actin homolog MamK, a non-polymerizing mutant, showed AMP-PNP-bound monomeric MamK in two distinct conformations, providing insights into changes associated with polymerization cam.ac.uknih.gov. In the context of V-type ATPases, comparing AMP-PNP-bound structures with ADP-AlF4-bound structures has helped to highlight molecular conformations before and after inorganic phosphate (Pᵢ) release, revealing hidden intermediates in rotatory catalysis acs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

AMP-PNP plays a crucial role in NMR spectroscopy for probing the dynamics and conformational states of proteins, as well as their interactions with nucleotides and nucleic acids.

Protein-Detected NMR for Elucidating Conformational States and Dynamics

In the AAA+ ATPase p97, AMP-PNP has been shown to induce a pre-hydrolysis state similar to that induced by ATPγS, indicating its effectiveness in mimicking ATP for structural studies mdpi.comresearchgate.net. Methyl NMR experiments revealed that AMP-PNP stabilizes an upward conformation of the N-terminal domain (NTD) of p97, in contrast to AMP-PCP which leads to averaged peak positions indicative of fast exchange between states mdpi.com.

Ligand-Detected ³¹P and ¹⁹F NMR for Nucleotide-Protein Interactions

Ligand-detected NMR, particularly ³¹P NMR, is valuable for directly observing the nucleotide itself upon protein binding and conformational changes. The ³¹P chemical shift values are highly sensitive to subtle conformational changes in the phosphate backbone of ATP mimics like AMP-PNP mdpi.com. This allows for the characterization of phosphorylation states and flexibility of phosphorylation sites in enzymes such as PKA, where AMP-PNP complexation assists in assigning individual NMR resonances to specific phosphorylation sites acs.orgnih.gov.

While ³¹P NMR can be challenging with samples containing lipids or DNA due to signal overlap, it remains a powerful tool for detecting bound nucleotides mdpi.com. ¹⁹F NMR, particularly with fluorinated analogs, also holds promise for direct ligand detection in solution, even within large macromolecular complexes mdpi.com.

Monitoring Protein-DNA Interactions and Allosteric Effects

AMP-PNP is used to investigate how ATP binding influences protein-DNA interactions and allosteric effects in enzymes involved in nucleic acid metabolism. For instance, in studies of DNA-dependent protein kinase (DNA-PK), AMP-PNP was found to affect DNA binding, suggesting an allosteric mechanism for adenosine (B11128) nucleotides in this process oup.com.

In the case of Escherichia coli DnaB helicase, quantitative thermodynamic studies showed that AMP-PNP binding to the DnaB hexamer influences its interaction with DnaC protein and single-stranded DNA (ssDNA). While AMP-PNP can bind to DnaB, its hydrolysis can be rapid, and the analysis of ³¹P NMR spectra can be complicated by the presence of DNA mdpi.comnih.gov. However, the ATP-bound state mimicked by AMP-PNP can reveal allosteric conformational transitions in the DnaB-DnaC complex, influencing its affinity for nucleic acids nih.gov.

Characterization of Protein Kinase Phosphorylation Sites and Flexibility

AMP-PNP is particularly useful in studying protein kinases, as it binds to the ATP site but cannot be hydrolyzed, thus preventing phosphorylation and allowing for the study of the ATP-bound state. In PKA, AMP-PNP has been used to characterize the flexibility of phosphorylation sites using ³¹P NMR spectroscopy acs.orgnih.gov. Rotational diffusion correlation times estimated from resonance line widths indicated progressively increasing flexibilities for different phosphoserine and phosphothreonine sites, consistent with structural data acs.org. Furthermore, AMP-PNP binding to PKA leads to increased dynamics within the active site, while inhibitor binding can create a "quenched" conformational state nih.gov.

Studies on mitogen-activated protein kinases (Mnk1 and Mnk2) have used saturation transfer difference (STD) NMR with AMP-PNP to investigate nucleotide binding, showing specific signals for the H2 and H6 protons of AMP-PNP upon binding to the enzyme embopress.org. This technique helps in understanding the binding interactions and conformational changes induced by nucleotide binding in these kinases.

Other Spectroscopic and Biophysical Techniques

Beyond crystallography and NMR, AMP-PNP is employed in various other spectroscopic and biophysical techniques to characterize protein-nucleotide interactions and conformational changes.

Isothermal Titration Calorimetry (ITC) is frequently used with AMP-PNP to determine the thermodynamic parameters of nucleotide binding to proteins. For example, ITC experiments have shown that AMP-PNP binds to the Legionella effector kinase Lpg2603, and this binding is facilitated by the presence of inositol (B14025) hexakisphosphate (IP6), highlighting an allosteric activation mechanism nih.gov. ITC has also been used to measure the affinity of AMP-PNP for the kinesin-5 motor protein, revealing a 3-fold enhancement in AMP-PNP affinity upon removal of the neck linker nih.gov. Studies on the N-terminal domain of Hsp90 (N-Hsp90) have also utilized ITC to characterize AMP-PNP binding at various pH values researchgate.net.

Surface Plasmon Resonance (SPR) is another technique where AMP-PNP is valuable for studying binding kinetics. SPR measurements of kinesin-microtubule interaction in the presence of AMP-PNP have shown that it mimics ATP binding but is very slowly hydrolyzed, leading to stronger kinesin/microtubule binding and slower dissociation rates compared to ATP aip.orgnih.gov. AMP-PNP has also been used in plasmonic-based electrochemical impedance imaging (P-EIM) to study the binding kinetics of small molecules, such as imatinib (B729), to proteins like Abl1 kinase. Pre-incubation with AMP-PNP significantly inhibited imatinib binding to Abl1, demonstrating its competitive nature at the ATP binding domain nih.govacs.orgresearchgate.net.

Other techniques, such as fluorescence spectroscopy, can also utilize AMP-PNP to monitor conformational changes or binding events. For instance, the dependence of fluorescence quenching on the binding of MANT-AMP-PNP to DnaB protein has been analyzed to understand allosteric conformational transitions nih.gov.

Circular Dichroism (CD) for Ligand-Induced Protein Conformational Changes

Circular Dichroism (CD) spectroscopy is a biophysical technique used to determine the secondary structure of proteins and monitor conformational changes induced by ligand binding. AMP-PNP serves as a critical tool in CD studies to investigate ATP-induced conformational shifts in proteins.

For instance, studies on human polynucleotide kinase (hPNK) revealed that AMP-PNP induced conformational changes in the enzyme similar to those caused by ATP. Furthermore, CD measurements indicated that an oligonucleotide could bind to the hPNK-AMP-PNP complex, providing direct physical evidence for the formation of a ternary complex involving the polynucleotide kinase, AMP-PNP, and DNA. In the case of Rad51, binding of AMP-PNP (referred to as AMP-P-N-P) altered its CD spectrum, suggesting a transition to a more structured state. Research on MEK1 (MAPK kinase 1) utilized temperature-dependent CD (TdCD) to characterize the thermodynamic parameters of its interactions with nucleotides and inhibitors. TdCD results showed that non-ATP-competitive inhibitors were more potent in the presence of nucleotides, and the formation of a ternary complex (MEK1-inhibitor-nucleotide) with AMP-PNP resulted in a synergistic binding effect, evidenced by a significant shift in the protein's unfolding transition midpoint (Tm).

Small-Angle X-ray Scattering (SAXS) for Solution Conformations and Equilibrium Shifting

The following table summarizes representative SAXS findings related to AMP-PNP induced conformational changes:

ProteinNucleotide State (with AMP-PNP)Observed Conformational Change / ShiftKey FindingCitation
CskAMP-PNP boundShift towards more extended, open conformations (Rg ~37.8 Å major peak)Nucleotide binding induces more open forms of Csk.
HtpGAMP-PNP boundInduces "closed V" conformation; increases ATP conformation population (from 39% to 70% with D131D)Enhances binding affinity for substrates.
mGRP94AMP-PNP boundImpacts relative abundance of "twist V" to "close V" compact conformations (e.g., 36.8% compact)Does not shift equilibrium between extended and compact forms.
p97AMP-PNP boundAlters flexibility and relative position of domainsSuggests path for energy transfer.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Probing Conformational Dynamics

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing protein conformational dynamics, providing insights into solvent accessibility, protein flexibility, and hydrogen bonding networks at a peptide level. AMP-PNP is frequently used in HDX-MS experiments as a non-hydrolyzable ATP analog to study the ATP-bound state and its influence on protein dynamics.

In studies of Extracellular Regulated Protein Kinase 2 (ERK2), AMP-PNP binding was found to protect the DFG motif from exchange, indicating that phosphorylation of the activation loop and nucleotide binding cooperate to properly orient the active site for catalysis. For MEK1, AMP-PNP binding reduced conformational dynamics within key regions, including the glycine-rich loop, areas near the DFG motif, and the activation lip. Research on ISWI (Imitation SWI) demonstrated that AMP-PNP binding induced a conformational reorientation in specific regions, leading to the alignment of ATP-binding motifs and perturbation of inter-core interactions. HDX-MS with AMP-PNP has also been employed to investigate nucleotide-induced conformational changes in complex systems like the bacterial translocon SecA-SecYEG, revealing subtle effects on the conformational dynamics of isolated SecA, primarily around its ATP-binding sites. In the context of peptide biosynthetic enzymes, HDX-MS studies of HalM2 in complex with AMP-PNP and its substrate peptide HalA2 showed decreased deuterium (B1214612) uptake in specific regions upon substrate binding, indicating their involvement in peptide recognition. Furthermore, for mGRP94, HDX-MS suggested a conformational transition from a "twist V" to a "close V" state upon AMP-PNP binding.

Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics

Isothermal Titration Calorimetry (ITC) is a direct method for measuring the thermodynamic parameters of biomolecular interactions, including heat change (ΔH), equilibrium binding constant (Ka), binding stoichiometry (n), and allowing for the calculation of Gibbs free energy change (ΔG°) and entropy change (ΔS°). AMP-PNP is extensively used in ITC to determine the thermodynamics of ATP binding to proteins without the complication of ATP hydrolysis or product release.

For example, ITC titrations of AMP-PNP into kinesin were performed to measure the thermodynamics of ATP binding, yielding specific enthalpy (ΔH) and dissociation constant (Kd) values. A representative finding for kinesin E368(wt) showed a ΔH of -8.5 kcal mol-1 and a Kd of 64.5 µM for AMP-PNP binding. In studies of human polynucleotide kinase (hPNK), AMP-PNP bound with high affinity (Kd of 1.6 µM) and a 1:1 stoichiometry. ITC studies on MEK1 further confirmed the synergistic binding effect observed with TdCD, showing that the affinity of nucleotide (AMP-PNP, ADP) binding to the npMEK1-inhibitor complex was enhanced nearly 5-fold compared to nucleotide binding to npMEK1 alone. Non-phosphorylated MEK1 (npMEK1) was found to have a high affinity for both AMP-PNP and ADP, with Kd values of approximately 2 µM, and the binding was enthalpically favored and magnesium-dependent.

The following table presents selected ITC data demonstrating AMP-PNP's utility in thermodynamic studies:

Protein / ComplexLigandKd (µM)ΔH (kcal mol-1)Stoichiometry (n)Conditions (if specified)Citation
Kinesin E368(wt)AMP-PNP64.5-8.5Not specified10 °C
hPNKAMP-PNP1.6Not specified1:1Not specified
npMEK1AMP-PNP~2Enthalpically favoredNot specifiedMg-dependent
npMEK1-PD0325901AMP-PNPEnhanced ~5-foldNot specifiedNot specifiedCompared to npMEK1 alone

Applications in Molecular Motor Systems Research

Myosin and Actin-Myosin Interaction Studies

In the context of muscle contraction and cellular motility, AMP-PNP serves as a critical reagent for dissecting the intricate interactions between myosin and actin.

AMP-PNP binds to the ATPase site of myosin, stabilizing the protein in distinct conformational states that are typically transient during the ATP hydrolysis cycle. hypermol.com Studies using differential scanning calorimetry (DSC) have shown that saturation of dephospho- or phospho-myosin II with AMP-PNP in the presence of Mg²⁺ induces a second endotherm, indicating a stabilization of the myosin head regions due to nucleotide binding. nih.gov For instance, a purified N-terminal myosin II head fragment exhibits an increased maximum unfolding temperature (Tmax) in the presence of AMP-PNP (approximately 48°C) compared to its absence (approximately 41°C), directly demonstrating this stabilization. nih.gov

Furthermore, AMP-PNP can induce an "open state" conformation of the myosin motor domain. mdpi.com Electron paramagnetic resonance (EPR) spectroscopy studies on spin-labeled muscle fibers in the presence of AMP-PNP have revealed a heterogeneous population of myosin heads. Approximately 50% of the labels are highly ordered with respect to the fiber axis, characteristic of a strongly binding ADP-state, while the other 50% are randomly oriented. akjournals.com This suggests that AMP-PNP can produce a mixed population of myosin heads, some in a rigor-like attached state and others in a more disordered, detached or weakly attached state. akjournals.commdpi.com

Table 1: Effect of AMP-PNP on Myosin Head Conformation

Experimental TechniqueObservationImplicationReference
Differential Scanning Calorimetry (DSC)Increased Tmax of myosin head fragmentStabilization of myosin head regions nih.gov
Electron Paramagnetic Resonance (EPR)50% ordered, 50% randomly oriented myosin headsStabilization of distinct attached and detached states akjournals.com
Molecular DynamicsInduction of "open state" myosin motor domainSpecific conformational trapping mdpi.com

AMP-PNP is a key tool for investigating the orientational and rotational dynamics of myosin cross-bridges during muscle contraction. EPR studies, particularly using saturation transfer EPR, have shown that AMP-PNP increases both the orientational disorder and the microsecond rotational motion of myosin heads in rabbit psoas muscle cross-bridges. nih.govcapes.gov.br Despite this increased disorder, AMP-PNP is known to decrease muscle tension without significantly affecting its stiffness, suggesting an attached cross-bridge state that differs from the typical rigor state. nih.govcapes.gov.br

Under nearly saturating conditions of AMP-PNP, approximately 47.5% of myosin heads are dynamically disoriented (similar to relaxation), while the remaining heads are rigidly oriented as in rigor. nih.govcapes.gov.br The oriented heads are considered to be actin-attached in a ternary complex, whereas the disoriented heads are detached. nih.govcapes.gov.br These findings support a model where a single-headed cross-bridge can be as stiff as a double-headed rigor cross-bridge. nih.govcapes.gov.br While ADP induces a slight but significant axial rotation in myosin heads, AMP-PNP can induce a slight rotation in the opposite direction for the oriented population compared to rigor. core.ac.uk These studies contribute to understanding that myosin heads exhibit orientational disorder in weak-binding states and become rigidly oriented in strong-binding states during the power stroke. pnas.org

AMP-PNP is valuable for examining actin polymerization and depolymerization processes by eliminating the complicating factor of ATP hydrolysis. hypermol.com Actin filaments containing AMP-PNP, a slowly hydrolyzable ATP analog, demonstrate greater stability against depolymerization by actin depolymerizing factor/cofilin (ADF/cofilin) proteins compared to ATP-containing actin filaments. rupress.org This highlights the role of ATP hydrolysis and subsequent γ-phosphate release in regulating filament stability and disassembly. researchgate.net

Cryo-electron microscopy (cryo-EM) structures of actin filaments with bound AMP-PNP have provided insights into how conformational changes during actin assembly promote ATP hydrolysis and influence the differential growth rates at the filament ends. nih.gov In bacterial actin proteins, AMP-PNP binding induces a domain closure, suggesting that this conformational change is essential for filament formation in solution. royalsocietypublishing.org Interestingly, F-actin-AMP-PNP polymers have been shown to activate the ATPase activity of myosin subfragment-1 (S1) as efficiently as normal F-actin. jst.go.jp

Kinesin and Microtubule-Kinesin Dynamics

AMP-PNP is a crucial tool for studying the interactions between kinesin motors and microtubules, particularly due to its ability to stabilize the rigor-like state of kinesin on microtubules.

AMP-PNP is a potent inhibitor of fast axonal transport. sigmaaldrich.cnglpbio.comnih.govbio-techne.comtargetmol.com Its inhibitory effect is attributed to its ability to bind to the ATP-binding site of the transport machinery, thereby stabilizing the motility complex, which typically consists of a transported vesicle, an ATPase (kinesin), and a microtubule. nih.gov This stabilization leads to a stable interaction between membranous organelles and microtubules. sigmaaldrich.cnglpbio.comnih.govbio-techne.comtargetmol.com

The utility of AMP-PNP in stabilizing the tightly bound kinesin-microtubule complex was instrumental in the initial purification of kinesin from various tissues. nih.govtheopenscholar.com In the presence of AMP-PNP, kinesin molecules bind statically to the microtubule surface, halting their processive movement. biologists.comembopress.org This static binding is in contrast to the dynamic, ATP-driven movement, and studies have shown that the maximum density of kinesins on a microtubule is considerably lower when kinesins are actively walking with ATP compared to when they are statically bound with AMP-PNP. embopress.org AMP-PNP also inhibits plus-end directed movements mediated by conventional kinesins. rupress.org Research has identified an ATPase activity from brain, whose binding to microtubules is stabilized by AMP-PNP, exhibiting characteristics consistent with the motor responsible for fast axonal transport, namely kinesin. nih.gov Furthermore, AMP-PNP can induce kinesin molecules to cross-bridge microtubules. molbiolcell.org

Table 2: Effects of AMP-PNP on Kinesin-Microtubule Interactions

Effect on Kinesin-Microtubule SystemObservation/MechanismReference
Inhibition of Fast Axonal TransportStabilizes motility complex by binding to ATP site sigmaaldrich.cnglpbio.comnih.govbio-techne.comtargetmol.comnih.gov
Facilitation of Organelle-Microtubule InteractionCreates stable association between organelles and microtubules sigmaaldrich.cnglpbio.comnih.govbio-techne.comtargetmol.com
Static Binding of Kinesin to MicrotubulesKinesin binds without processive movement biologists.comembopress.org
Kinesin Purification AidStabilizes tight kinesin-microtubule complex nih.govtheopenscholar.com

Beyond its role in inhibiting kinesin motility, AMP-PNP also contributes to microtubule stabilization, often indirectly through its interaction with kinesin. Kinesin's binding to microtubules in the presence of AMP-PNP is often described as forming a "rigor complex," similar to the state induced by aluminum fluoride (B91410) and ATP. biologists.com

Static binding of kinesin-1 in the presence of AMP-PNP has been shown to allosterically induce conformational changes in GDP-tubulin subunits, causing them to resemble GTP-tubulin. biologists.com This structural alteration can lead to an increase in microtubule length by uniformly expanding the microtubule lattice along its axis. biologists.com Certain kinesin-13 family members (KinI), when bound to AMP-PNP, can induce microtubule protofilament peeling, indicating a direct effect on microtubule structure. embopress.org

Studies on microtubule-severing enzymes like spastin have revealed that even in the absence of ATP hydrolysis, spastin can slow down microtubule shortening and promote microtubule regrowth when AMP-PNP is present. pnas.org This suggests an ATP-independent mechanism for promoting microtubule stability. Similarly, the kinesin-14 motor HSET, in AMP-PNP conditions, tracks the growing microtubule plus-end and significantly prolongs the catastrophe time, thereby exerting a microtubule-stabilizing effect. pnas.org The microtubule motor protein KIF5C (kinesin-1) is known to trigger the transition of the GDP-microtubule lattice from a compacted to an expanded state, and this expanded state immediately compacts when ADP or AMP-PNP is introduced. life-science-alliance.org

Single-Molecule Unbinding Force Measurements to Characterize Binding Modes

Single-molecule unbinding force measurements are a powerful technique to characterize the binding modes of molecular motors, and AMP-PNP plays a crucial role in these studies. For kinesin, a motor protein that typically moves along microtubules, AMP-PNP induces a strong, rigor-like binding state to microtubules, mimicking an ATP-bound, pre-hydrolysis conformation pnas.orgnih.govnih.govmpi-cbg.de. This tight binding allows for the application of external forces to measure the unbinding force, providing insights into the stability and directional bias of the motor-microtubule interaction.

Research has shown that in the presence of AMP-PNP, two-headed binding predominates for conventional kinesin, in contrast to the one-headed binding observed in the absence of nucleotides mpi-cbg.de. The unbinding force measured in the AMP-PNP state is significantly higher compared to the ADP-bound state pnas.orgresearchgate.net. Furthermore, the unbinding force exhibits a directional dependence, with a higher force required for dissociation when the load is applied towards the microtubule minus end compared to the plus end pnas.orgresearchgate.netnih.gov.

Studies involving mutations in tubulin, the building block of microtubules, have demonstrated that specific residues (e.g., E410, D417, and E421) are crucial for the strong binding of kinesin in the AMP-PNP state, particularly affecting stability under minus-end loading researchgate.netnih.gov. This highlights how AMP-PNP-induced binding can reveal critical interaction sites and their contribution to the motor's force-generating capabilities. For example, the mean unbinding forces for kinesin-1 in 1 mM AMP-PNP under hindering loads were approximately 13.0 pN, while under assisting loads, they were 10.4 pN biorxiv.org. For Kif15, another kinesin, the mean unbinding forces in 1 mM AMP-PNP were 8.6 pN for hindering loads and 5.2 pN for assisting loads biorxiv.org.

Studies of Kinesin-Related Proteins (e.g., ncd protein) and Their ATPase Activity

AMP-PNP is also instrumental in investigating kinesin-related proteins and their ATPase activities. While generally considered a non-hydrolyzable analog, it has been observed that the motor domain of ncd (non-claret disjunctional), a kinesin-related protein from Drosophila, can slowly hydrolyze AMP-PNP nih.gov. This hydrolysis, detectable by 31P NMR spectroscopy and phosphate (B84403) assays, occurs at a rate of approximately 0.00004 s⁻¹, which is about 1% of the typical ATP turnover rate nih.gov. Notably, this slow AMP-PNP turnover by ncd is not stimulated by microtubules, unlike its ATP hydrolysis nih.gov. The motor domain of conventional kinesin also exhibits a slower rate of AMP-PNP turnover nih.gov. This finding serves as an important caveat for studies where AMP-PNP is assumed to be completely non-hydrolyzable when investigating kinesin and kinesin-related proteins nih.gov.

Cryo-electron microscopy (cryo-EM) studies utilizing AMP-PNP have provided structural insights into the mechanochemical cycle of kinesin-14s, including ncd. These studies have revealed a post-powerstroke intermediate state where the coiled-coil stalk of ncd undergoes a significant rotation (approximately 70 degrees) towards the microtubule minus end upon AMP-PNP binding pnas.org. This structural change helps in understanding the force production mechanism in these unique kinesins, which bind to adjacent microtubule protofilaments rather than stepping along a single protofilament pnas.org.

Dynein Motor Activity Assays

AMP-PNP is a valuable tool in dynein motor activity assays, although its effect on dynein-microtubule interaction differs from that on kinesin. While kinesin forms a rigor-like state, AMP-PNP causes dynein to bind tightly and statically to microtubules, preventing its release and mimicking an ATP-bound state pnas.orgbiorxiv.orgpnas.orgnih.gov. This property is exploited in assays to observe individual dynein molecules interacting with microtubules, where in the presence of AMP-PNP, dynein motor domains bind frequently and statically, with minimal diffusive movement pnas.org.

This tight, static binding in the presence of AMP-PNP is consistent with a high affinity for microtubules (e.g., Kd ≈ 0.2 μM for wild-type dynein motor domains) pnas.org. This allows researchers to trap dynein in a specific conformational state, enabling structural and mechanistic studies. For instance, negative stain electron microscopy assays with AMP-PNP have been used to assess the linker conformation and flexibility in dynein, showing that in an ATP-bound mimicked state, the linker is typically straight and docked to the AAA ring biorxiv.org. Mutations in dynein can alter this nucleotide-dependent binding affinity, with some mutants exhibiting low microtubule affinity even in the presence of AMP-PNP nih.gov.

Comparative Sensitivity Analysis of Mitotic Motors to AMP-PNP

The differential sensitivity of various mitotic motors to AMP-PNP provides critical insights into their distinct roles and mechanisms during cell division. AMP-PNP has been microinjected into cells (e.g., PtK1 cells) to create dose-response curves for its inhibitory effects on different mitotic processes nih.govresearchgate.net. A key observation is that AMP-PNP stabilizes microtubules rather than promoting their breakdown, which is important for interpreting its effects on motor activity nih.govresearchgate.net.

Differential Inhibition Profiles of Spindle Elongation, Saltatory Motion, and Chromosome Movement

Research has revealed a clear hierarchy in the sensitivity of mitotic processes to AMP-PNP inhibition. Spindle elongation is the most sensitive, followed by saltatory motion, and then chromosome movement.

Mitotic Process AMP-PNP Concentration for 50% Inhibition (IC₅₀)
Spindle Elongation 0.2 mM nih.govresearchgate.net
Saltatory Motion 0.8 mM nih.govresearchgate.net
Chromosome Movement 8.6 mM nih.govresearchgate.net

This data indicates that spindle elongation is approximately four times more sensitive to AMP-PNP than saltatory motion, and about 40 times more sensitive than chromosome movement nih.govresearchgate.net. Both prometaphase chromosome movement and anaphase chromosome-to-pole movement exhibit similar inhibition profiles by AMP-PNP nih.gov.

Implications for Functional Diversity of Molecular Motors

The observed differential inhibition profiles by AMP-PNP strongly suggest that the molecular motors responsible for spindle elongation, saltatory motion, and chromosome movement are functionally distinct nih.govresearchgate.net. This comparative sensitivity analysis underscores the functional diversity within the family of molecular motors involved in various aspects of mitosis. For example, while some kinesin family members (e.g., Kar3) can bind with high affinity to microtubules in the AMP-PNP state without exhibiting movement, this highlights how non-catalytic domains can contribute to tight binding and functional diversification elifesciences.org. The varied responses to AMP-PNP provide a biochemical basis for understanding how different motor proteins are precisely regulated to orchestrate the complex events of cell division.

Applications in Membrane Transport and Ion Channel Research

Na+, K+-ATPase Activity and Conformational Transitions

The Na+, K+-ATPase, often referred to as the sodium-potassium pump, is a vital P-type ATPase responsible for maintaining electrochemical gradients across the plasma membrane of animal cells fishersci.cahcahealthcare.combiorxiv.org. This enzyme actively transports three Na+ ions out of the cell and two K+ ions into the cell per molecule of ATP hydrolyzed, cycling between two principal conformational states, E1 and E2 fishersci.cahcahealthcare.combiorxiv.org. The E1 state is characterized by ion-binding sites open to the cytoplasm, while the E2 state involves ion-binding sites open to the exoplasmic side hcahealthcare.com.

AMP-PNP plays a significant role in dissecting the catalytic cycle and conformational dynamics of the Na+, K+-ATPase. As a non-hydrolyzable ATP analog, it can bind to the ATP-binding site and stabilize specific enzyme conformations, mimicking a pre-hydrolytic state wikidata.org.

Detailed Research Findings:

Research has demonstrated that AMP-PNP can substitute for ATP in certain aspects of Na+, K+-ATPase function, particularly in inducing conformational changes. For example, in studies involving palytoxin-modified Na+, K+-pumps, AMP-PNP was found to mimic the channel-opening effect of ATP reef2reef.com. This suggests that the binding of a nucleotide, rather than its hydrolysis, is sufficient to induce the opening of the cytoplasmic-side gate in the pump. Quantitative analysis of this effect has provided insights into the affinity of the pump for AMP-PNP compared to ATP and ADP in this context reef2reef.com.

Table 1: Effect of AMP-PNP on KATP Channel Open Probability guidetopharmacology.org

Condition (Mg2+ presence)Half-maximal Reduction of P_o (µM)Hill Coefficient
Absence of Mg2+290.6
Presence of 1 mM MgCl2391.6

Table 2: Nucleotide Effects on Palytoxin-Induced Na+, K+-ATPase Channel Current Enhancement reef2reef.com

NucleotideK_d (µM)Hill Coefficient (n_H)
ATP21 ± 30.8 ± 0.1
AMP-PNP59 ± 61 ± 0.1
ADP37 ± 41 ± 0.1

Furthermore, AMP-PNP has been utilized as an affinity cleavage reagent in conjunction with Fe2+ to probe the contact points of metal ions (like Mg2+) within the ATP-binding sites of the Na+, K+-ATPase. By forming complexes with Fe2+, AMP-PNP can induce selective cleavages in the alpha subunit of the enzyme, revealing distinct cleavage patterns that correspond to different conformational states (E1 versus E2P). In E1 conformations, cleavages are observed within and near the conserved TGDGVNDSPALKK sequence (specifically at V712 and nearby), as well as minor cleavages near V440. In contrast, the E2P conformation shows a major cleavage near the conserved TGES sequence (residue 212), with less prominent cleavages in the TGDGVNDSPALKK region. This technique provides valuable structural information about the enzyme's active site and its dynamic changes during the transport cycle.

Applications in Nucleic Acid Modifying Enzyme Research

DNA Topoisomerase II Mechanistic Analysis

DNA topoisomerase II (Topo II) is an essential enzyme that regulates DNA topology by creating transient double-strand breaks in one DNA segment (G-segment) and passing another DNA segment (T-segment) through this break, a process coupled to ATP hydrolysis nih.govnih.govrcsb.org. AMP-PNP has been extensively used to elucidate the complex catalytic cycle of Topo II.

Coupling of ATP Hydrolysis to DNA Strand Passage and Transport

AMP-PNP serves as a critical tool to understand how ATP binding and hydrolysis drive DNA strand passage by Topo II. While ATP binding is absolutely required for DNA transport, hydrolysis of one ATP significantly accelerates the rate of transport pnas.org. Studies using AMP-PNP have shown that Topo II can perform one round of DNA strand passage even without inorganic phosphate (B84403) release, indicating that ATP binding and subsequent conformational changes, rather than just hydrolysis, are crucial for the initial steps of the process nih.govresearchgate.net. When ATP hydrolysis is blocked by AMP-PNP, the rate of DNA decatenation by Topo II drops significantly, approximately 20-fold, compared to reactions with hydrolyzable ATP pnas.org. This highlights that while AMP-PNP allows for some activity by trapping the enzyme in a state conducive to strand passage, the full catalytic efficiency requires ATP hydrolysis pnas.org.

Table 1: Effect of Nucleotide on DNA Decatenation Rate by Topoisomerase II

NucleotideEnzymeAverage Decatenation Rate Constant (s⁻¹)Source
ATPWild-type~0.2-0.3 (normal rate) pnas.org
AMP-PNPWild-type0.2 - 0.3 (slower rate) pnas.org
ATPE66Q mutant0.3 (slower rate) pnas.org

Note: The E66Q mutant of Topoisomerase II is hydrolysis-deficient, mimicking the effect of a non-hydrolyzable analog like AMP-PNP pnas.org.

Investigation of Enzyme Conformations and DNA Cleavage Regulation

AMP-PNP is instrumental in trapping specific conformational states of Topo II, providing insights into how ATP binding regulates DNA cleavage and re-ligation. In the presence of AMP-PNP, Topo II undergoes conformational changes that convert it to a state where DNA binding and release are extremely slow, but DNA cleavage is still possible nih.gov. This suggests that ATP binding, mimicked by AMP-PNP, induces a "clamped" state of the ATPase domains, which is crucial for the subsequent DNA cleavage step rcsb.orgnih.govnih.govvirginia.edu.

Studies using single-molecule fluorescence resonance energy transfer (FRET) have shown that AMP-PNP dramatically affects the DNA-enzyme interaction, increasing the population of bent DNA more than fourfold and shifting the FRET value to a higher level, indicating a greater deformation of the G-segment DNA nih.govpnas.org. This suggests that the clamping of the N-gate of the protein, induced by ATP binding (or AMP-PNP), enhances DNA bending, which is tightly coordinated with the cleavage and opening reactions of the G-segment nih.govpnas.org. Crystal structures of Topo II ATPase domains in complex with AMP-PNP have revealed rigid-body movements of structural modules, akin to the motions of a molecular gate, further supporting its role in understanding conformational changes during the catalytic cycle rcsb.orgasm.org.

DNA Helicase Mechanisms and DNA Unwinding Processes

DNA helicases are motor proteins that unwind double-stranded DNA into single strands, a process essential for replication, repair, and recombination, and powered by ATP hydrolysis nih.govresearchgate.net. AMP-PNP is widely used to study DNA helicase mechanisms by arresting the enzymes at specific stages of their unwinding cycle, providing snapshots of their conformational changes.

For instance, in the UvrD (SF1A helicase), the binding of AMP-PNP induces a significant rotation between domains 1A and 2A, leading to the untwisting of duplex DNA as single-stranded DNA is pulled through the active site nih.govnih.gov. This suggests an "inchworm" mechanism for DNA translocation driven by ATP binding nih.govoup.com. Similarly, for the eukaryotic replicative helicase CMG (Cdc45, Mcm2-7, GINS), AMP-PNP can be used to preload CMG onto forked DNA substrates without unwinding, unlike ATPγS which can cause some unwinding pnas.orgresearchgate.net. This highlights AMP-PNP's utility in isolating the loading step from the unwinding step, suggesting that AMP-PNP may be a better choice for preloading experiments pnas.org. The formation of hexameric helicase complexes with single-stranded DNA (ssDNA) or ATP, but not ADP or AMP-PNP, has also been observed for the bovine papillomavirus (BPV-1) E1 helicase, demonstrating how AMP-PNP can reveal the nucleotide-dependent oligomerization states of helicases oup.com.

RNA Helicase Mechanisms in Gene Expression and RNA Metabolism

RNA helicases play crucial roles in various aspects of gene expression and RNA metabolism by unwinding RNA duplexes or remodeling RNA-protein complexes embopress.orgpnas.org. Similar to DNA helicases, AMP-PNP is employed to probe the ATP-dependent conformational changes and mechanisms of RNA helicases.

For example, in the human Upf1 helicase, AMP-PNP binding induces a rigid-body movement of domain 2A toward domain 1A, narrowing the nucleotide-binding cleft. This suggests that the presence of the gamma-phosphate in the nucleotide-binding pocket, even without hydrolysis, is sensed by specific residues, leading to conformational changes that are part of the ATPase cycle embopress.org. However, some DEAD-box RNA helicases, like CYT-19, show that while strand separation is strongly ATP-dependent, it is not supported by AMP-PNP, indicating that for these enzymes, ATP hydrolysis is crucial for the full unwinding activity and AMP-PNP does not elicit the same active conformation as ATP pnas.org. In contrast, for the SARS-CoV-2 NSP13 helicase, crystal structures of the enzyme in complex with non-hydrolyzable ATP analogs like AMP-PNP have provided structural snapshots of key stages in ATP hydrolysis and nucleotide exchange, aiding in understanding the coupling between ATP hydrolysis and RNA helicase activity during unwinding of double-stranded RNA biorxiv.orgiucr.org.

DNA Repair Enzyme Studies (e.g., Human Polynucleotide Kinase)

AMP-PNP is also a valuable tool in studying DNA repair enzymes, particularly those with kinase activity, as it can bind to the ATP-binding site and inhibit the phosphorylation reaction, thereby helping to dissect the enzyme's mechanism.

Human polynucleotide kinase (hPNK) is a bifunctional DNA repair enzyme possessing both 5'-DNA kinase and 3'-DNA phosphatase activities, essential for processing and rejoining DNA strand breaks acs.orgnih.govnih.govacs.org. Studies have utilized AMP-PNP to investigate the binding affinities and stoichiometries of hPNK with its ligands. For instance, hPNK binds ATP and AMP-PNP with high affinity (Kd values of 1.4 µM and 1.6 µM, respectively) and 1:1 stoichiometry acs.orgnih.gov. Crucially, the non-phosphorylated oligonucleotide can bind to hPNK in the presence of AMP-PNP, confirming the formation of a ternary complex (hPNK-AMP-PNP-oligonucleotide) with a Kd value of 2.5 µM acs.orgnih.gov. This direct physical evidence supports a reaction mechanism where ATP and DNA bind simultaneously to the enzyme acs.orgnih.govnih.gov. Furthermore, AMP-PNP induces similar conformational changes in hPNK as ATP, as observed through circular dichroism measurements, further validating its use as an ATP analog in mechanistic studies acs.orgnih.govacs.org.

Table 2: Binding Affinities (Kd) of hPNK with Ligands

LigandKd (µM)Stoichiometry (hPNK:Ligand)Source
ATP1.41:1 acs.orgnih.gov
AMP-PNP1.61:1 acs.orgnih.gov
Oligonucleotide1.31:1 nih.gov
Oligonucleotide + AMP-PNP2.5- acs.orgnih.gov

Inhibition of DNA Synthesis and Transcription

As a non-hydrolyzable ATP analog, AMP-PNP can act as a competitive inhibitor of ATP-dependent processes, thereby inhibiting DNA synthesis and transcription, which rely on the energy derived from ATP hydrolysis. Its ability to bind to ATP-binding sites without being consumed allows it to block the progression of reactions that require ATP turnover.

For example, AMP-PNP is known as a potent competitive inhibitor of various ATPases, including soluble and membrane-bound mitochondrial ATPase, and also inhibits ATP-dependent reactions of oxidative phosphorylation nih.gov. While direct detailed research findings on AMP-PNP's specific inhibition of DNA synthesis and transcription, particularly concerning c-jun phosphorylation, were not extensively detailed in the provided search results, its general mechanism as a non-hydrolyzable ATP analog implies its inhibitory effect on any process that requires ATP hydrolysis for energy or conformational changes frontiersin.org. In the context of DNA topoisomerase II, the presence of AMP-PNP can lead to elevated levels of DNA cleavage, potentially by trapping the enzyme in a conformation that promotes DNA breakage, which could indirectly impact DNA synthesis and transcription if not resolved uic.edu. This highlights its utility in studying the ATP-dependent steps of these fundamental cellular processes by arresting them at specific stages.

Applications in Signal Transduction Research

General Elucidation of ATP-Dependent Signal Transduction Pathways

As a non-hydrolyzable ATP analog, AMP-PNP is widely employed to investigate ATPase activities and to meticulously dissect the mechanisms underlying ATP-dependent processes. nih.govguidetopharmacology.orgfishersci.ca Its ability to maintain ATPases in a constitutively active state, devoid of the typical ATP turnover, is crucial for precise mechanistic studies. nih.gov Beyond ATPase activity, AMP-PNP finds application in broader studies of molecular motor function, protein folding, and various signal transduction pathways where ATP binding and hydrolysis are pivotal. nih.gov Researchers also leverage AMP-PNP as a competitive inhibitor for numerous ATP-dependent systems, allowing for the isolation and characterization of ATP-binding events. guidetopharmacology.org Furthermore, the Stability of Proteins from Rates of Oxidation (SPROX) technique, combined with isobaric mass tagging, has utilized AMP-PNP to identify ATP-interacting proteins within proteomes, such as that of Saccharomyces cerevisiae. disprot.org

In the context of nitrogen metabolism, the PII family of signal transduction proteins, which are ubiquitous across bacteria, archaea, and plants, coordinate various aspects of nitrogen metabolism through interactions with target enzymes, transcription factors, and membrane transport proteins. These interactions are fundamentally dependent on ATP and ADP binding. guidetopharmacology.org Notably, AMP-PNP has been shown to effectively substitute for ATP in destabilizing the GlnJ-AmtB1 complex, indicating that ATP hydrolysis is not a prerequisite for the dissociation of this protein complex. guidetopharmacology.org

Protein Kinase Signaling Cascades and Regulatory Mechanisms

AMP-PNP is a valuable reagent in the investigation of kinase activities, acting as a surrogate to understand phosphorylation events. nih.gov Its application extends to structural and mechanistic studies of various protein kinases. For instance, in the study of protein kinase A (PKA), AMP-PNP has been instrumental in understanding how the catalytic subunit (C-subunit) is inhibited by the regulatory subunit (R-subunit). Structural analyses, particularly in the presence of AMP-PNP, have revealed that the C-subunit serves as a stable scaffold for the binding of the R-subunit. guidetopharmacology.org

Cryo-electron microscopy studies of PKA catalytic subunit (PKA-C) bound to the cystic fibrosis transmembrane conductance regulator (CFTR) have shown AMP-PNP occupying the nucleotide binding pocket in PKA-C. This structural observation provides insights into the enzyme's conformation, even though PKA-C is unable to utilize AMP-PNP for the phosphorylation of the CFTR's regulatory (R) domain. researchgate.netnih.gov

Mitogen-Activated Protein Kinases (MAPKs), crucial mediators of intracellular signal transduction, undergo significant conformational changes upon ATP binding, transitioning to an active, closed state. This conformational shift has been observed in the crystal structure of p38γ bound to AMP-PNP, highlighting the critical role of this closure for efficient phosphotransfer. ribocentre.org Similarly, in the regulation of kinases like Akt/Protein Kinase B (PKB), a disorder-to-order transition of their activation loop upon phosphorylation is a key regulatory mechanism. AMP-PNP has been utilized in the crystal structure analysis of an activated Akt/protein kinase B ternary complex, contributing to the understanding of these regulatory dynamics. Furthermore, the interaction between Vaccinia-related kinase 1 (VRK1), a serine/threonine mitotic kinase, and AMP-PNP is under investigation to elucidate the mechanisms governing VRK1 phosphorylation and substrate activation.

Comparative Studies in GTPase Activation and Nucleotide Specificity

AMP-PNP, as a non-hydrolyzable analog of ATP, is often used in conjunction with GMP-PNP, a non-hydrolyzable analog of GTP, to differentiate between nucleotide binding and hydrolysis in various enzymatic systems.

Studies on the thermophilic FoF1-ATP Synthase (TFoF1) have demonstrated that AMP-PNP can stimulate GTP synthesis more significantly than ATP synthesis, thereby altering the nucleotide specificity of wild-type TFoF1 to resemble that of the ϵΔc-TFoF1 variant. The apparent dissociation constant (Kd) for AMP-PNP in stimulating wild-type TFoF1 was estimated to be between 0.1 and 0.3 mM. At higher concentrations, such as 2 mM at 45°C or 3 mM at 58°C, AMP-PNP caused ATP and GTP synthesis activities to become nearly equivalent, indicating that AMP-PNP promotes NTP synthesis with a concomitant loss of strict nucleotide specificity.

Table 1: Effect of AMP-PNP Concentration on ATP and GTP Synthesis Activity Ratios in WT-TFoF1

AMP-PNP Concentration (mM)Ratio of GTP to ATP Synthesis Activity (WT-TFoF1)
0Low (GTP synthesis markedly lower than ATP)
0.1 - 0.3Stimulation observed
2 (at 45°C)~1 (Activities become almost equal)
3 (at 58°C)~1 (Activities become almost equal)

The YchF subfamily of G proteins, uniquely capable of binding and hydrolyzing both GTP and ATP, has been studied using crystal structures of the rice YchF homolog (OsYchF1) cocrystallized with both AMP-PNP and GMP-PNP. These structures have provided crucial insights into the dual specificity of these proteins. For instance, in the AMP-PNP-bound OsYchF1 structure, a magnesium ion (Mg2+) is coordinated by the γ-phosphates and the Ser-38 residue within the G1 motif.

In the context of the Na+/H+ exchanger (NHE-1), ATP is recognized as the sole soluble factor essential for optimal activity. While ATPγS, a poorly hydrolyzable analog, could fully substitute for ATP, AMP-PNP and AMP-PCP, which are truly non-hydrolyzable at the γ-phosphate, only partially restored exchange activity, typically achieving about 50% of the maximal response even at high concentrations (10-20 mM, up to 40 mM). This suggests that while direct ATP binding to effector proteins can initiate antiport function, optimal activity necessitates ATP hydrolysis.

Table 2: Na+/H+ Exchanger (NHE-1) Activation by ATP Analogues

Nucleotide/AnalogueConcentration (mM)Relative Activity (% of Maximal ATP Response)
Mg-ATP5100
K-ATP10100
ATPγS10100
AMP-PNP10-20~50
AMP-PCP10-20~50
GTPγSN/AIneffective

AMP-PNP has also been employed in studies of molecular motors like kinesin, an ATPase that drives intracellular transport along microtubules. In mixtures containing ATP and AMP-PNP, single kinesin molecules exhibit stochastic switching between non-moving "pauses" and moving "runs". The mean length of these moving runs was observed to decrease with increasing concentrations of AMP-PNP, indicating its inhibitory effect on kinesin movement.

Table 3: Inhibition of Kinesin Movement by AMP-PNP (in presence of 0.5 mM ATP)

AMP-PNP Concentration (mM)Mean Length of Long Runs (nm)
0.2558 ± 39
3.062 ± 7

Research into Mechanisms Regulating Cell Proliferation

AMP-PNP has been shown to inhibit the proliferation of human Natural Killer (NK) cells. In studies assessing thymidine (B127349) uptake, a measure of cell proliferation, AMP-PNP at a concentration of 50 µM resulted in a thymidine uptake of 76 ± 13% relative to control cells. This effect was comparable to that of ATP (52 ± 9%) and ADP (49 ± 9%), suggesting an involvement of a P2 purinergic receptor, although AMP-PNP did not significantly increase intracellular cAMP concentrations.

Table 4: Inhibition of Human NK Cell Proliferation by Adenine (B156593) Nucleotides (50 µM)

Nucleotide/AnalogueThymidine Uptake (% of Control)
Control100
ATP52 ± 9
ADP49 ± 9
NAD57 ± 9
ADP-ribose77 ± 7
AMP-PNP76 ± 13
Adenosine (B11128)103 ± 9
AMP120 ± 20

In research concerning Caco-2 human colonic cancer cells, extracellular ATP or its non-hydrolyzable analog AMP-PNP was found to reduce cell viability in a concentration-dependent manner, ranging from 10 µM to 10 mM. Treatment with 1 mM ATP for 48 hours led to an arrest of the cell cycle at the S phase. Furthermore, higher concentrations of AMP-PNP (1-10 mM) inhibited Protein Kinase C (PKC) activation in Caco-2 cells, suggesting that the suppression of proliferation by extracellular ATP may occur through the inhibition of PKC, potentially mediated by an as-yet-unknown ATP receptor, followed by effects on MAP kinase signaling.

The regulation of ribosomal RNA gene transcription by RNA polymerase I (pol I) is a cell cycle-dependent process, with repression occurring during mitosis and gradual recovery during G1 phase. The nucleolar transcription factor UBF (Upstream Binding Factor) is known to be inactivated by phosphorylation during mitosis and early G1. To prevent de novo phosphorylation during in vitro transcription assays, AMP-PNP and GMP-PNP are used to replace ATP and GTP in reconstituted transcription systems. Experiments have shown that UBF1 isolated from asynchronous cells effectively activates transcription, whereas UBF1 from G1 cells remains largely inactive, strongly suggesting that the inactivation of UBF is a causal factor for the reduced ribosomal DNA transcription observed in early G1 cells.

Methodological Considerations and Limitations in Amp Pnp Research

Synthesis and Purity Assessment of AMP-PNP for Research Applications

Multiple analytical techniques are employed to verify the identity and assess the purity of AMP-PNP preparations:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for quantitative purity assessment, with high purity levels (e.g., ≥99%) being a standard for research-grade AMP-PNP. hypermol.combenchchem.com It allows for the separation and quantification of the desired compound from impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR spectroscopies are critical for confirming the chemical structure of AMP-PNP and detecting the presence of contaminants. mdpi.comchemotion.netcore.ac.ukscience.govmdpi.com NMR can reveal subtle structural differences or the presence of hydrolysis products.

Mass Spectrometry (MS): Mass spectrometry provides precise molecular weight information, which is essential for confirming the compound's identity and identifying potential impurities based on their mass-to-charge ratios. chemotion.netcore.ac.ukuni.lu

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups within the AMP-PNP molecule, aiding in structural confirmation. chemotion.nettheses.fr

The combination of these spectroscopic and chromatographic methods ensures comprehensive multi-technique validation of AMP-PNP quality. benchchem.com

Common contaminants in AMP-PNP preparations include inorganic phosphate (B84403) (Pi), residual ATP, adenosine (B11128) diphosphate (B83284) (ADP), and adenylyl phosphoramidate (B1195095) (AMP-PN). sigmaaldrich.comscispace.comasm.org The presence of even minor amounts of ATP can be particularly problematic in ATPase studies, as highly active enzymes can hydrolyze this residual ATP, leading to artifactual activity. scispace.com Similarly, inorganic phosphate contamination can interfere with colorimetric phosphate detection assays. nih.gov

To mitigate these issues, researchers employ several strategies:

Enzymatic Assays: Specific enzymatic assays are used to detect and quantify residual ATP and ADP. sigmaaldrich.comscispace.comasm.org

Colorimetric Assays: Colorimetric methods are employed to monitor inorganic phosphate levels. nih.govnih.gov

Pre-treatment: In some cases, AMP-PNP preparations may be treated with enzymes like alkaline phosphatase to ensure the complete removal of any contaminating ATP before use. scispace.com

Quality Control Specifications: Commercial suppliers typically provide certificates of analysis detailing contaminant levels, such as ≤1.5% inorganic phosphate and <0.1% ATP (enzymatically). sigmaaldrich.comsigmaaldrich.cn

Historically, thin-layer chromatography (TLC) was also used for purity estimation, revealing that some AMP-PNP preparations might contain significant levels of adenylyl phosphoramidate. scispace.com

Consideration of Slow Hydrolysis in Specific Enzyme Systems

While AMP-PNP is generally considered a non-hydrolyzable ATP analog due to the imido linkage between its beta and gamma phosphates, it is crucial to acknowledge that some enzyme systems can catalyze its slow hydrolysis. sigmaaldrich.combenchchem.commdpi.comsigmaaldrich.cn For instance, adenylate cyclase is known to hydrolyze adenylyl-imidodiphosphate, albeit at a significantly slower rate than ATP. sigmaaldrich.comsigmaaldrich.cn Certain ABC transporters, despite being highly active ATPases, have also been observed to slowly hydrolyze AMP-PNP. mdpi.com

This slow hydrolysis can lead to the accumulation of hydrolysis products, such as AMP-PNH₂, over extended experimental durations, potentially complicating the interpretation of results, especially in long-term assays or when studying enzymes with very low turnover rates. mdpi.com Therefore, researchers must verify the stability of AMP-PNP within their specific experimental setup and enzyme system to ensure that observed effects are due to the non-hydrolyzable nature of the analog rather than its slow degradation. mdpi.com

Impact of Experimental Conditions on AMP-PNP Stability and Enzyme Interactions (e.g., pH, Divalent Metal Ions)

The stability of AMP-PNP and its interactions with enzymes are significantly influenced by various experimental conditions:

pH: The pH of the experimental buffer can affect the chemical stability of AMP-PNP. For optimal stability and biological relevance, AMP-PNP solutions are often prepared and maintained at physiological pH, typically around pH 7.4. hypermol.com

Divalent Metal Ions: Divalent metal ions, particularly magnesium (Mg²⁺) and calcium (Ca²⁺), are critical for the binding and functional interaction of ATP and its analogs, including AMP-PNP, with many enzymes. These ions typically form a complex with the nucleotide (e.g., Mg-AMP-PNP) that is the actual substrate or ligand for the enzyme. ucl.ac.ukelifesciences.orgnih.gov

The presence and concentration of these ions can influence the conformation of the nucleotide and its precise coordination within the enzyme's active site. elifesciences.org

They can also impact the stability of the enzyme-nucleotide complex and the kinetics of enzyme-catalyzed reactions. For example, Mg²⁺ can significantly slow down ATP dissociation from certain receptors and influence the interaction mode of divalent ions with the phosphate groups. elifesciences.org

Studies have shown that optimal ATPase activity often requires specific concentrations of divalent metal ions, such as Mg²⁺, and that their absence or chelation (e.g., by EDTA) can completely inhibit activity. asm.orgd-nb.info

Strategic Design of Biochemical and Biophysical Assays Utilizing AMP-PNP

AMP-PNP is an indispensable tool for dissecting the mechanisms of ATP-dependent processes, primarily by allowing researchers to trap or stabilize the pre-hydrolysis, ATP-bound state of an enzyme. hypermol.commdpi.compnas.org Its strategic application enables detailed investigations into enzyme mechanisms, conformational dynamics, and binding interactions.

Key Applications:

Studying Conformational Changes: AMP-PNP is widely used to induce and stabilize specific conformational states that mimic the ATP-bound state of enzymes. This property is crucial for structural and biophysical studies, including:

FRET (Förster Resonance Energy Transfer) and Fluorescence Assays: Used to monitor conformational rearrangements, such as the closure of the Hsp90 dimer or the binding of ligands to active sites. unimi.itnih.gov

NMR Spectroscopy: Employed to detect protein conformational changes upon AMP-PNP binding and to characterize different bound forms of the nucleotide. mdpi.comscience.govmdpi.com

Small-Angle X-ray Scattering (SAXS): Can provide insights into global conformational changes, such as the transition from an open to a closed state in DNA repair complexes. nih.gov

For instance, AMP-PNP stabilizes the pre-hydrolysis state of the AAA+ ATPase p97, inducing an upward conformation of its N-terminal domain, similar to ATPγS. mdpi.com

Binding Kinetics and Affinity Determination: AMP-PNP serves as a competitive inhibitor for many ATP-dependent systems, making it valuable in determining the binding affinities (K_d) of other ligands or substrates. sigmaaldrich.comasm.orgsigmaaldrich.cnfrontiersin.org

Isothermal Titration Calorimetry (ITC): This technique can be used to determine the thermodynamic binding parameters (e.g., affinity, enthalpy, entropy) of AMP-PNP with target proteins. frontiersin.org

Elucidating Enzyme Mechanisms: By preventing ATP hydrolysis, AMP-PNP allows researchers to isolate and study the steps of ATP-dependent reactions that precede the hydrolysis event. This is particularly useful for understanding the coupling between nucleotide binding, conformational changes, and subsequent enzymatic activity. hypermol.comnih.gov For example, in studies of DNA topoisomerase II, AMP-PNP helps define how nucleotide binding influences DNA cleavage. nih.gov

Assay Design Considerations:

Controls: Appropriate controls are essential, including reactions without nucleotide or with ATP, to differentiate between ATP-dependent processes and those influenced by the non-hydrolyzable analog.

Concentration Dependence: Experiments should ideally be performed at saturating concentrations of AMP-PNP to ensure that the enzyme is consistently in the ATP-bound mimic state. nih.gov

Time Scale: The potential for slow hydrolysis of AMP-PNP in specific systems (Section 9.2) necessitates consideration of the experimental duration. For long-term experiments, verifying the stability of AMP-PNP throughout the assay is crucial. mdpi.com

The strategic integration of AMP-PNP into biochemical and biophysical assays provides unique insights into the complex molecular mechanisms driven by ATP binding, distinct from those requiring ATP hydrolysis.

Table 1: Purity and Contaminant Specifications for Research-Grade AMP-PNP

ParameterTypical Specification [Source]
AMP-PNP Purity (HPLC)≥ 99% hypermol.com
Inorganic Phosphate (Pi)≤ 1.5% sigmaaldrich.comsigmaaldrich.cn
Residual ATP< 0.1% (enzymatically) sigmaaldrich.comsigmaaldrich.cn

Table 2: Binding Affinity of AMP-PNP to FGFR2

LigandK_d (µM) [Source]
AMP-PNP2 nih.gov
ARQ 0695 nih.gov

Table 3: Thermodynamic Binding Parameters of HtpG_Mtb with Nucleotides (ITC at 22 °C, pH 7.4)

LigandΔH (kcal/mol)TΔS (kcal/mol)ΔG (kcal/mol)K_d (µM)
ADP-1.92.8-4.722.1
AMP-PNP2.16.9-4.819.3
(Data adapted from a study on HtpG_Mtb, values are illustrative of typical ITC data for nucleotide binding) frontiersin.org

Comparative Studies with Other Nucleotide Analogs

Distinguishing Mechanistic Effects from Hydrolyzable ATP

AMP-PNP's primary distinction from hydrolyzable ATP lies in its inability to undergo hydrolysis at the γ-phosphate bond, which is crucial for energy release and subsequent steps in many enzymatic cycles wikipedia.orgsigmaaldrich.comfrontiersin.org. When ATP binds to an enzyme, it typically undergoes hydrolysis, leading to the release of inorganic phosphate (B84403) (Pi) and adenosine (B11128) diphosphate (B83284) (ADP), driving a series of conformational changes that facilitate the enzyme's function guidetopharmacology.org. In contrast, AMP-PNP binds to the ATP-binding site and stabilizes the protein in a pre-hydrolysis state, effectively halting the catalytic cycle at an early stage frontiersin.orgguidetopharmacology.org.

For instance, in the AAA+ ATPase p97, AMP-PNP stabilizes a pre-hydrolysis state with an upward conformation of the N-terminal domain (NTD), closely resembling the state induced by the slowly hydrolyzable ATPγS guidetopharmacology.org. This contrasts with the dynamic conformational changes observed when p97 interacts with ATP, which progresses through distinct nucleotide states including apo, pre-hydrolysis, post-hydrolysis (ADP·Pi), and ADP-bound states guidetopharmacology.org. Similarly, in the DEAD box protein eIF4A, AMP-PNP binding to the enzyme-RNA complex induces a conformational change distinct from that induced by ADP binding, and this change is also different from the RNA-bound state alone scribd.com. This allows researchers to isolate and study the ATP-bound, pre-hydrolysis conformation of the enzyme without the confounding effects of ATP turnover frontiersin.org.

Comparison with Other Pre-Hydrolytic Mimics (e.g., AMP-PCP, ATPγS)

Beyond AMP-PNP, other non-hydrolyzable or slowly hydrolyzable ATP analogs, such as adenylyl methylenediphosphonate (AMP-PCP) and adenosine 5'-(gamma-thiotriphosphate) (ATPγS), are employed to mimic pre-hydrolytic states guidetopharmacology.orgwikipedia.org. These analogs differ in their chemical modifications: AMP-PNP contains an imidodiphosphate bridge (-NH-) between the β and γ phosphates, while AMP-PCP has a methylene (B1212753) bridge (-CH₂-) in the same position, and ATPγS features a sulfur atom replacing an oxygen in the γ-phosphate sigmaaldrich.comguidetopharmacology.orgwikipedia.orgwikipedia.org.

Despite their shared aim to mimic the pre-hydrolytic state, these analogs can induce distinct protein conformational states due to subtle differences in their chemical properties and interactions with the protein active site. For example, in the p97-ND1L protein, while AMP-PNP and ATPγS effectively induce a similar pre-hydrolysis state, AMP-PCP often leads to a mix of conformations, or a state more comparable to an ADP-bound state, rather than a native pre-hydrolysis conformation guidetopharmacology.org. This suggests that AMP-PCP may induce increased mobility of the NTD, with peak positions averaged between "up" and "down" conformations, indicating fast exchange on the NMR time scale guidetopharmacology.org.

In studies of the DnaB helicase, AMP-PNP and AMP-PCP were found to induce very different effects on the protein's conformation, even though both are expected to induce a pre-hydrolytic state nih.gov. It has been proposed that different pre-hydrolytic mimics might correspond to specific steps within the pre-hydrolysis phase, with ATPγS mimicking an initial pre-hydrolysis state, AMP-PCP a pre-isomerization state, and AMP-PNP a late pre-hydrolysis state nih.gov. For some ABC transporters, such as TM287/288, AMP-PNP-Mg and ATPγS-Mg show clear differences in their ability to switch the transporter's conformation, with AMP-PNP-Mg leading to an inward-facing (IF) conformation where nucleotide-binding domains (NBDs) are in contact but not fully closed nih.gov. In contrast, ATPγS-Mg can induce a fraction of transporters to adopt an outward-facing (OF) state while a detectable fraction remains in an apo-like conformation nih.gov.

A summary of conformational states induced by various nucleotide analogs in specific proteins is presented in Table 1.

Table 1: Differential Induction of Protein Conformational States by Nucleotide Analogs

Nucleotide AnalogProtein System (Example)Induced Conformational State(s)Key ObservationsCitation
ATPp97Full catalytic cycleDrives conformational transitions through apo, pre-hydrolysis, post-hydrolysis, and ADP states. guidetopharmacology.org
AMP-PNPp97-ND1LPre-hydrolysis (upward NTD)Stabilizes a similar state to ATPγS. guidetopharmacology.org
eIF4APre-hydrolysis (distinct from ADP)Induces a conformational change in the enzyme-RNA complex. scribd.com
KinesinTightly bound to microtubuleStabilizes a specific conformational state, facilitating structural studies. nih.govnih.gov
DnaB helicasePre-hydrolysisCan show different effects compared to AMP-PCP, sometimes hydrolyzed during sample preparation. nih.gov
Hsp90N-terminal dimerization (more stable)Protection in N-terminal domain, but not comparable to EcHtpG. ulisboa.pt
AMP-PCPp97-ND1LMix of conformations / ADP-likePeak positions averaged, indicating fast exchange; does not reliably induce native pre-hydrolysis. guidetopharmacology.org
DnaB helicasePre-hydrolysisCan induce stronger chemical shift perturbations, but may be rapidly hydrolyzed in some systems (e.g., BmrA). nih.gov
Pyridoxal Kinase (PLK)Similar to PLK.ATP complexRetains a conformation similar to ATP-bound state. nih.gov
ATPγSp97-ND1LPre-hydrolysis (upward NTD)Effectively mimics ATP-bound state. guidetopharmacology.org
CMG helicasePreloading with unwindingCan be hydrolyzed and fuel DNA unwinding, requiring caution for preloading experiments. americanelements.com
Katanin p60ATPγS-bound stateComparison with apo state reveals conformational changes. nih.gov

While often referred to as "non-hydrolyzable," ATP analogs exhibit varying degrees of resistance to hydrolysis, both spontaneous and enzyme-catalyzed. AMP-PNP is generally considered highly resistant to hydrolysis at the β-γ phosphate bond by most ATP-dependent systems, although some enzymes like adenylate cyclase can slowly hydrolyze it wikipedia.orgsigmaaldrich.com. Its stability makes it suitable for experiments requiring a stable pre-hydrolysis state over extended periods frontiersin.org.

ATPγS, while slowly hydrolyzable, is more susceptible to hydrolysis than AMP-PNP under certain conditions guidetopharmacology.org. For instance, ATPγS exhibited a marked reduction in half-life in the presence of p97-ND1L compared to AMP-PNP, demonstrating greater susceptibility to hydrolysis guidetopharmacology.org. Notably, the eukaryotic replicative helicase CMG can hydrolyze ATPγS and couple it to DNA unwinding, a finding that challenges its traditional use solely for preloading without unwinding americanelements.com. This highlights the importance of assessing the hydrolysis stability of analogs in specific enzymatic contexts.

AMP-PCP has shown varied stability depending on the enzyme. In initial trials with p97-ND1L, AMP-PCP proved stable, confirming its resistance to hydrolysis and leading to its exclusion from further decay series experiments in that context guidetopharmacology.org. However, in other systems like the ABC transporter BmrA, AMP-PCP was rapidly hydrolyzed, with degradation products observed within hours nih.gov. This variability underscores that the "non-hydrolyzable" nature of these analogs can be enzyme-dependent.

A comparative overview of hydrolysis stability and enzyme reactivity is provided in Table 2.

Table 2: Hydrolysis Stability and Enzyme Reactivity of Pre-Hydrolytic Mimics

Nucleotide AnalogHydrolysis Stability (General)Enzyme Reactivity (Examples)Citation
AMP-PNPHigh resistance to β-γ cleavageSlowly hydrolyzed by adenylate cyclase; partial hydrolysis by p97-ND1L; enables CMG loading without unwinding. wikipedia.orgsigmaaldrich.comguidetopharmacology.orgamericanelements.com
AMP-PCPHigh resistance to β-γ cleavage (P-C-P bond)Stable in some systems (e.g., p97-ND1L); rapidly hydrolyzed in others (e.g., BmrA); supports RNA polymerase I elongation but not initiation. sigmaaldrich.comguidetopharmacology.orgwikipedia.orgnih.gov
ATPγSSlowly hydrolyzableMore susceptible to hydrolysis than AMP-PNP (e.g., by p97-ND1L); can fuel DNA unwinding by CMG helicase. guidetopharmacology.orgamericanelements.com

Comparison with Transition-State Mimics (e.g., ADP-AlFx, ADP-Vi, ADP-MgFx)

Transition-state mimics are designed to replicate the transient, high-energy pentavalent transition state of the γ-phosphate during the nucleophilic attack by water, a crucial step in ATP hydrolysis guidetopharmacology.orgwikipedia.org. Common examples include ADP-aluminum fluoride (B91410) (ADP-AlFx), ADP-vanadate (ADP-Vi), and ADP-magnesium fluoride (ADP-MgFx) guidetopharmacology.orgwikipedia.org. These complexes often involve ADP chelated with a metal ion (Al³⁺, V⁵⁺, or Mg²⁺) and fluoride or vanadate (B1173111), which collectively mimic the geometry of the γ-phosphate in its transition state wikipedia.org.

In contrast to AMP-PNP, which stabilizes a pre-hydrolysis state with a tetrahedral geometry of the γ-phosphate, transition-state mimics induce distinct protein conformations that reflect the altered geometry of the phosphate group during catalysis guidetopharmacology.org. For instance, ADP-AlFx is believed to have a planar or octahedral geometry, mimicking the transition state, while AMP-PNP and ATPγS maintain a tetrahedral geometry like an ATP ground-state wikipedia.org.

Studies on bacterial enhancer binding proteins (EBPs) have shown that tight binding to the target protein σ54 occurs in the presence of the transition-state analog ADP-AlFx, but not with ground-state mimics like ATPγS or AMP-PNP. This indicates that the transition-state analogs induce specific conformational changes in the ATPase active site and larger-scale protein movements that are critical for complex formation and subsequent steps in the enzymatic cycle. In the maltose (B56501) ABC-transporter (MBP-MalFGK2), structural differences between the pre-hydrolytic state (with AMP-PNP) and the transition state (with ADP-Vi and ADP-AlF4-) include the distance between the γ-phosphate and the bridging oxygen of the β-phosphate, and the presence of a catalytic water molecule only in the transition state nih.gov.

Comparison with Post-Hydrolysis States (e.g., ADP, ADP-Pi)

The post-hydrolysis state of an ATPase is characterized by the binding of adenosine diphosphate (ADP) and inorganic phosphate (Pi) at the active site, representing the products of ATP hydrolysis guidetopharmacology.org. This state often leads to a relaxation or distinct conformational change in the enzyme compared to the ATP-bound or pre-hydrolysis states.

The binding of ADP can also lead to an inward-facing (IF) conformation in ABC transporters, preventing NBD separation under physiological conditions nih.gov. This is in contrast to the pre-hydrolysis state induced by AMP-PNP, which also often leads to an IF conformation, but the precise nature of the NBD interaction can differ nih.gov. The ability to compare protein structures and dynamics in the presence of AMP-PNP (pre-hydrolysis) versus ADP or ADP-Pi (post-hydrolysis) is crucial for understanding the complete mechanochemical cycle of ATP-dependent enzymes.

Advanced Research Perspectives and Future Directions

Deeper Elucidation of Complex Allosteric Mechanisms and Energy Transduction Pathways

The study of allosteric regulation—where binding of a molecule at one site on a protein affects the function at a distant site—is critical for understanding cellular signaling and metabolism. AMP-PNP is instrumental in dissecting these complex regulatory networks. For example, in studying kinases, AMP-PNP helps to stabilize the ATP-bound conformation, revealing how allosteric modulators can influence the active site and regulate kinase activity. elifesciences.orgdundee.ac.uk This is particularly relevant for enzymes like AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, where understanding nucleotide binding is key to deciphering its activation mechanism. monash.edu

Furthermore, AMP-PNP is crucial for investigating energy transduction in molecular motors and transporters. youtube.com In ATP-binding cassette (ABC) transporters, which utilize the energy from ATP hydrolysis to move substrates across cell membranes, AMP-PNP binding induces conformational changes that mimic the initial steps of the transport cycle. nih.govpnas.org By stabilizing the transporter in an ATP-bound, inward-facing conformation, researchers can map the intricate structural changes that couple ATP binding to substrate translocation. nih.govelifesciences.orgnih.gov For example, studies on the lipopolysaccharide (LPS) transporter LptB2FGC show that AMP-PNP binding initiates conformational shifts that are part of the energy transduction pathway leading to LPS export. acs.org These "snapshots" are vital for constructing a comprehensive model of how chemical energy stored in ATP is converted into mechanical work.

Enzyme/SystemResearch FocusKey Finding with AMP-PNP
Pantothenate Kinase (PANK3) Allosteric RegulationStabilized the active, closed conformation, revealing how the binding of the co-enzyme A analog (acetyl-CoA) versus AMP-PNP induces distinct conformations that link the two active sites. nih.gov
Adenylate Kinase (AK) Allosteric CommunicationUsed in single-molecule FRET studies to show that inhibitory concentrations of AMP allosterically lead to faster and more cooperative domain closure by ATP, rather than blocking the ATP binding site directly. pnas.org
ABC Transporter (BtuCD-F) Energy TransductionCaptured the transporter in a pre-translocation, ATP-bound state, helping to formulate a complete mechanistic cycle for vitamin B12 transport powered by ATP. nih.gov
P-glycoprotein (Pgp) Alternating Access MechanismMimicked the ATP/substrate-bound intermediate state, allowing for distance measurements that helped build a model of the transporter's conformational cycle and energy transduction. nih.gov

Integration of Real-Time Dynamics and Conformational Exchange Studies in Enzyme Cycles

While static structures provide invaluable information, enzymes are inherently dynamic molecules. A frontier in structural biology is the integration of real-time dynamics to understand the complete energy landscape of an enzyme's catalytic cycle. AMP-PNP is a key tool in this endeavor, as it allows researchers to populate and study specific, long-lived conformational states.

Techniques like single-molecule Förster resonance energy transfer (smFRET) and Nuclear Magnetic Resonance (NMR) spectroscopy are being used to study these dynamics. For instance, smFRET studies on the molecular chaperone Hsp90 have utilized AMP-PNP to trap the chaperone in a closed state, revealing differences in the conformational dynamics and nucleotide specificity between yeast and human homologs. nih.gov Similarly, NMR studies on the AAA+ ATPase p97 have shown that AMP-PNP, unlike other analogs, effectively stabilizes the native pre-hydrolysis conformation, allowing for the characterization of domain motions and conformational exchange processes that are critical for its function. researchgate.net These studies demonstrate that nucleotide binding is not a simple on/off switch but rather a modulator of the protein's dynamic landscape. By comparing the dynamics in the apo (unbound), AMP-PNP-bound, and other nucleotide-bound states, researchers can build a more complete picture of the enzyme's operational cycle. researchgate.net

EnzymeTechniqueObservation with AMP-PNPSignificance
p97-ND1L (AAA+ ATPase) NMR SpectroscopyStabilized the pre-hydrolysis state with an upward conformation of the N-terminal domain (NTD). In contrast, the analog AMP-PCP induced a mix of conformations in fast exchange. researchgate.netConfirmed AMP-PNP as a reliable mimic of the ATP-bound state for studying specific conformations.
Yeast Hsp90 smFRETInduced a stable, closed conformation, evidenced by a static FRET efficiency value. nih.govAllowed for the characterization of a key conformational state in the chaperone's functional cycle.
Human Hsp90 smFRETRequired a much longer incubation time to induce the closed state compared to the yeast homolog. nih.govRevealed important evolutionary differences in the conformational dynamics and nucleotide handling of Hsp90.
LptB2FGC Complex Solid-State NMRBinding of AMP-PNP (or LPS) increased the conformational dynamics of the associated LptC transmembrane helix, which exchanges between two distinct states. acs.orgacs.orgShowed that LptC acts as a mechanical transducer, linking substrate transport to the ATPase activity of the transporter.

Development of Advanced Multi-Method Structural Analysis Approaches with AMP-PNP

No single structural biology technique can capture all aspects of an enzyme's function. The future lies in integrating data from multiple methods to create a holistic view. AMP-PNP is uniquely suited for this multi-method approach because it can be used across a wide range of techniques, including X-ray crystallography, cryo-electron microscopy (cryo-EM), and NMR. creative-biostructure.comnih.govnih.govscispace.com

TechniqueRole in Multi-Method ApproachExample with AMP-PNP
Cryo-Electron Microscopy (Cryo-EM) Provides the overall architecture of large complexes and visualizes large-scale conformational changes.Determined the structure of the human mitochondrial ABC transporter ABCB7 bound to AMP-PNP, revealing an inward-facing open conformation. nih.gov
X-ray Crystallography Delivers high-resolution atomic details of specific domains or smaller, stable proteins.Solved the structure of the maltose (B56501) transporter in complex with AMP-PNP, revealing the geometry of the ground-state enzyme-substrate complex before ATP hydrolysis. pnas.org
NMR Spectroscopy Probes protein dynamics, conformational exchange, and weak interactions in solution or solid state.Revealed that AMP-PNP induces multiple, slightly different bound states in the DnaB helicase, providing insights into its conformational flexibility. mdpi.com

Harnessing AMP-PNP for Rational Design of Enzyme Modulators and Biochemical Tools

A detailed understanding of an enzyme's structure and mechanism is the foundation for the rational design of novel inhibitors or activators. By stabilizing the ATP-binding pocket in a specific, pre-hydrolysis conformation, AMP-PNP provides a static, high-resolution template for structure-based drug design. acs.org Computational methods can use the coordinates from an AMP-PNP-bound crystal structure to screen for small molecules that fit within the active site and could act as competitive inhibitors.

For instance, comparing the structure of a kinase active site bound to AMP-PNP with the same site bound to a designed inhibitor can validate the design strategy and provide insights for further optimization. nih.gov The structure of the Src kinase bound to AMP-PNP, for example, serves as a crucial reference for understanding how specifically designed inhibitors can occupy the expanded ATP-binding pocket created by engineered mutations. nih.gov This approach is not limited to inhibitors. By revealing allosteric pockets and conformational changes induced by AMP-PNP binding, these structures can also guide the design of allosteric activators that stabilize the active conformation of an enzyme. The detailed structural information provided by AMP-PNP is therefore a cornerstone for developing next-generation biochemical tools and therapeutic agents that can precisely modulate the activity of specific ATP-dependent enzymes.

Q & A

Q. What experimental techniques are commonly used to study AMP-PNP interactions with ATP-dependent enzymes?

AMP-PNP, a non-hydrolyzable ATP analog, is widely used to investigate nucleotide-binding mechanisms. Key methodologies include:

  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity and thermodynamics, as demonstrated in the pHipTLp–AMP–PNP complex study .
  • X-ray crystallography : Reveals structural details of AMP-PNP bound to enzymes, such as conformational changes in group II chaperonins (e.g., interactions between Lys-161 and catalytic residues in the ATP-binding cavity) .
  • Nuclear Magnetic Resonance (NMR) : Useful for dynamic studies of nucleotide-protein interactions, supported by software suites like CNS for multi-method structural analysis .

Q. How does AMP-PNP stabilize ATP-dependent enzymes for structural studies?

AMP-PNP lacks a hydrolyzable γ-phosphate, trapping enzymes in pre-hydrolysis states. This stabilizes transient conformations, enabling high-resolution structural analysis. For example, in the HipBST toxin-antitoxin system, AMP-PNP binding to pHipTLp revealed critical electrostatic interactions and loop rearrangements .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data when AMP-PNP-bound proteins exhibit conformational variability?

Discrepancies may arise from crystallization conditions or dynamic states. Methodological solutions include:

  • Multi-technique validation : Combine crystallography with cryo-EM or NMR to capture flexibility (e.g., NSL loop helical transitions in chaperonins between AMP-PNP and ADP states) .
  • Molecular Dynamics (MD) simulations : Model transient states not resolved experimentally .
  • Statistical validation : Use software like CNS to refine models against electron density maps and cross-validate with biochemical assays .

Q. What experimental design considerations are critical for ITC studies of AMP-PNP binding kinetics?

Key factors include:

  • Buffer optimization : Ensure pH and ionic strength mimic physiological conditions to prevent non-specific interactions .
  • Concentration ratios : Use a protein-to-ligand ratio that avoids signal saturation, as seen in pHipTLp–AMP–PNP ITC experiments .
  • Data fitting : Employ models accounting for cooperative binding or multiple sites, especially for multi-subunit enzymes.

Q. How can researchers integrate AMP-PNP findings with other nucleotide analogs to elucidate enzymatic mechanisms?

Comparative studies using analogs like ATPγS or ADP-BeF₃ can reveal hydrolysis-dependent conformational shifts. For example:

  • Contrast AMP-PNP-bound structures (pre-hydrolysis) with ADP-bound states (post-hydrolysis) to map catalytic trajectories .
  • Use kinetic assays (e.g., stopped-flow spectroscopy) to correlate structural changes with enzymatic activity .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in AMP-PNP binding affinity across homologous enzymes?

  • Phylogenetic analysis : Compare binding sites across homologs to identify conserved vs. divergent residues.
  • Mutagenesis : Test functional impacts of residues interacting with AMP-PNP’s phosphate groups (e.g., Gly-160 and Lys-161 in chaperonins) .
  • Statistical frameworks : Apply ANOVA or Bayesian models to quantify significance in affinity differences .

Q. What strategies mitigate AMP-PNP hydrolysis during prolonged experiments?

  • Add stabilizers : Use phosphatase inhibitors (e.g., sodium orthovanadate) in buffers.
  • Low-temperature assays : Conduct ITC or crystallography at 4°C to slow enzymatic activity .
  • Quality control : Monitor AMP-PNP purity via HPLC (>95% recommended) and validate with mass spectrometry .

Data Presentation and Reproducibility

Q. How should structural data from AMP-PNP studies be presented to ensure reproducibility?

  • Deposit coordinates : Submit atomic models to repositories like the PDB (e.g., pHipTLp–AMP–PNP structure) .
  • Detail refinement statistics : Include resolution, R-factors, and validation scores (e.g., MolProbity) in supplementary materials .
  • Publish raw data : Share ITC thermograms or crystallographic maps via platforms like Zenodo .

Ethical and Reporting Standards

Q. What ethical guidelines apply to studies using AMP-PNP in animal or microbial models?

  • Institutional Review : Obtain approval for animal use, specifying species and AMP-PNP dosages .
  • Transparency : Disclose conflicts of interest (e.g., commercial AMP-PNP suppliers) and adhere to FAIR data principles .

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